Trapoxin B
Description
Properties
Molecular Formula |
C33H40N4O6 |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C33H40N4O6/c38-28(29-21-43-29)17-9-3-8-15-24-30(39)35-25(19-22-11-4-1-5-12-22)31(40)36-26(20-23-13-6-2-7-14-23)33(42)37-18-10-16-27(37)32(41)34-24/h1-2,4-7,11-14,24-27,29H,3,8-10,15-21H2,(H,34,41)(H,35,39)(H,36,40)/t24-,25-,26-,27+,29-/m0/s1 |
InChI Key |
LLOKIGWPNVSDGJ-AFBVCZJXSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5 |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Target of Trapoxin B: A Technical Guide to its Interaction with Histone Deacetylases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B, a cyclic tetrapeptide isolated from the fungus Helicoma ambiens, is a potent and well-characterized natural product that has played a pivotal role in the study of histone deacetylases (HDACs). Its high affinity and, in many cases, irreversible inhibition of this enzyme class have made it an invaluable tool for elucidating the role of histone acetylation in gene regulation and a foundational scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound's primary molecular target, the experimental methodologies used to characterize this interaction, and the downstream cellular consequences.
Primary Molecular Target: Histone Deacetylases (HDACs)
The overwhelming body of scientific evidence identifies histone deacetylases (HDACs) as the primary molecular target of this compound.[1][2] HDACs are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, this compound induces histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression.[3] This mechanism underlies many of this compound's observed cellular effects, including cell cycle arrest and apoptosis.
Mechanism of Inhibition
This compound's potent inhibitory activity is attributed to its unique chemical structure, specifically the α,β-epoxyketone moiety.[4] This functional group is believed to act as a "warhead," forming a stable, and in the case of some HDACs, irreversible covalent bond with residues within the enzyme's active site.[4] This irreversible inhibition is particularly notable for class I HDACs.[1] However, studies have also shown that for other HDAC isoforms, such as HDAC6, the inhibition by Trapoxin may be reversible.
Quantitative Analysis of HDAC Inhibition
The inhibitory potency of Trapoxin and its analogs against various HDAC isoforms is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for this compound against a comprehensive panel of HDAC isoforms are not always available in a single study, the data for its close analog, Trapoxin A, and other synthetic derivatives provide valuable insights into its activity profile.
| Inhibitor | HDAC Isoform | IC50 (nM) | Notes |
| Trapoxin A | HDAC11 | 94.4 ± 22.4 | Determined using an in vitro enzymatic assay.[5][6] |
| TD034 (Trapoxin A Analog) | HDAC11 | 5.1 ± 1.1 | A synthetic analog demonstrating significantly increased potency against HDAC11.[5][6] |
| CHAP1 (this compound Analog) | HDAC1 | ~1.9 | A hybrid compound of this compound and Trichostatin A. |
| Trapoxin A | HDAC8 | Kd = 3 ± 1 nM | Dissociation constant determined by isothermal titration calorimetry, indicating tight binding.[4] |
Key Experimental Protocols
In Vitro HDAC Inhibition Assay
This assay is fundamental to determining the potency of HDAC inhibitors like this compound.
Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a specific HDAC isoform (IC50).
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, etc.) is purified.
-
A fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine residue) is prepared.
-
-
Assay Reaction:
-
The HDAC enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
-
Development and Detection:
-
A developer solution is added to the reaction mixture. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the logarithm of the this compound concentration.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
-
Workflow for an in vitro HDAC inhibition assay.
Histone Acetylation Analysis by Acid-Urea-Triton (AUT) Polyacrylamide Gel Electrophoresis
This technique is used to visualize the increase in histone acetylation in cells treated with HDAC inhibitors.
Objective: To separate histone isoforms based on their level of acetylation.
Methodology:
-
Histone Extraction:
-
Cells are treated with this compound or a vehicle control.
-
Nuclei are isolated, and histones are extracted using an acid extraction protocol (e.g., with 0.4 N H2SO4).
-
-
Gel Preparation:
-
An AUT polyacrylamide gel is prepared. The key components are:
-
Acetic Acid and Urea: To denature the histones and separate them based on charge and size.
-
Triton X-100: A non-ionic detergent that binds to hydrophobic regions of histones, allowing for the separation of different histone variants.
-
-
-
Electrophoresis:
-
The extracted histone samples are loaded onto the AUT gel.
-
Electrophoresis is performed at a constant voltage until the desired separation is achieved. The running buffer typically contains acetic acid and glycine.
-
-
Staining and Visualization:
-
The gel is stained with a protein stain such as Coomassie Brilliant Blue.
-
Hyperacetylated histones will migrate slower in the gel due to the neutralization of the positive charge of lysine residues, resulting in a characteristic laddering pattern.
-
Workflow for histone acetylation analysis by AUT-PAGE.
Affinity Purification of HDACs using a Trapoxin-Based Matrix
This method is used to isolate and identify HDACs and their associated proteins from cell extracts.
Objective: To purify HDACs from a complex protein mixture using the high affinity of this compound for these enzymes.
Methodology:
-
Preparation of Affinity Matrix:
-
A Trapoxin analog is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as agarose beads.
-
-
Preparation of Cell Lysate:
-
Cells or tissues are lysed in a buffer that preserves protein-protein interactions.
-
-
Affinity Chromatography:
-
The cell lysate is incubated with the Trapoxin-affinity matrix. HDACs and their associated proteins will bind to the immobilized Trapoxin.
-
The matrix is washed extensively with a buffer to remove non-specifically bound proteins.
-
-
Elution:
-
The bound proteins are eluted from the matrix. This can be achieved by:
-
Changing the pH or salt concentration of the buffer.
-
Using a competitive inhibitor to displace the bound proteins.
-
Using a denaturing agent like SDS.
-
-
-
Analysis of Eluted Proteins:
-
The eluted proteins are analyzed by SDS-PAGE, followed by protein staining or Western blotting with antibodies against specific HDACs or associated proteins.
-
References
- 1. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Origin of Trapoxin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trapoxin B, a potent cyclotetrapeptide histone deacetylase (HDAC) inhibitor, has garnered significant interest in the scientific community for its profound effects on cell cycle regulation and apoptosis. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its inhibitory activity against various HDAC isoforms, and an exploration of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.
Discovery and Origin
This compound was first isolated from the culture broth of the filamentous fungus Helicoma ambiens RF-1023.[1][2] The discovery was the result of a screening program aimed at identifying novel antitumor agents. Structurally, this compound is a cyclic tetrapeptide, specifically cyclo[(S)-phenylalanyl-(S)-phenylalanyl-(R)-prolyl-2-amino-8-oxo-9,10-epoxydecanoyl-]. Its unique structure, particularly the α,β-epoxyketone side chain, is crucial for its biological activity.
Isolation and Purification of this compound from Helicoma ambiens
While the seminal literature provides a general overview of the isolation process, a detailed, step-by-step protocol for the purification of this compound from the culture broth of Helicoma ambiens is outlined below, based on established methods for natural product isolation.
Experimental Protocol: Isolation and Purification of this compound
-
Fermentation: Helicoma ambiens RF-1023 is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites. The fermentation is typically carried out for several days to allow for sufficient accumulation of this compound in the culture broth.
-
Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition this compound and other lipophilic metabolites into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, to separate compounds based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water.
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain a pure crystalline compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic methods, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
Mechanism of Action: Histone Deacetylase Inhibition
This compound exerts its biological effects primarily through the potent and largely irreversible inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation of histones, which results in a more relaxed chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes.
The irreversible nature of this compound's inhibition is attributed to its α,β-epoxyketone moiety, which is thought to covalently bind to a nucleophilic residue in the active site of the enzyme.[3] However, some studies suggest a tight-binding, reversible inhibition mechanism for its analogue, Trapoxin A, particularly with HDAC8.[3]
Quantitative Analysis of HDAC Inhibition
The inhibitory potency of this compound and its analogues has been evaluated against various HDAC isoforms. The following table summarizes the available IC50 values.
| Compound | HDAC Isoform | IC50 (nM) | Reference |
| Trapoxin A | HDAC1 | Subnanomolar | [4] |
| HDAC6 | 360 - 40,000 | [4] | |
| HDAC8 | Kd = 3 ± 1 | [3] | |
| HDAC11 | 94.4 ± 22.4 | [5] | |
| CHAP1 (this compound analogue) | HDAC1 | ~1.9 | [4] |
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol is a generalized procedure for determining the IC50 values of this compound against various HDAC isoforms.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC8 Substrate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., containing trichostatin A and trypsin).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the this compound dilutions (or vehicle control).
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for a specified development time (e.g., 15 minutes) to allow for the generation of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Effects and Signaling Pathways
This compound's inhibition of HDACs leads to a cascade of cellular events, primarily impacting cell cycle progression and apoptosis.
Cell Cycle Arrest
A hallmark of this compound's activity is the induction of cell cycle arrest, often in the G1 and G2/M phases.[6] This is largely mediated by the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[6][7] p21 is a key tumor suppressor protein that binds to and inhibits the activity of cyclin-CDK complexes, thereby preventing the cell from progressing through the cell cycle.
Caption: this compound-induced cell cycle arrest pathway.
Apoptosis Induction
In addition to cell cycle arrest, this compound can induce apoptosis, or programmed cell death, in various cancer cell lines. The induction of apoptosis by HDAC inhibitors is a complex process that can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] HDAC inhibition can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), thereby shifting the cellular balance towards apoptosis.[8][9]
Caption: Intrinsic pathway of apoptosis induced by this compound.
Cell Viability Assay
The cytotoxic effects of this compound on cancer cells can be quantified using various cell viability assays, such as the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value of this compound.
Conclusion and Future Perspectives
This compound, a natural product derived from the fungus Helicoma ambiens, is a potent inhibitor of histone deacetylases with significant antitumor activity. Its ability to induce cell cycle arrest and apoptosis in cancer cells has made it a valuable tool for studying the role of histone acetylation in cellular processes and a lead compound for the development of novel anticancer therapeutics. Further research into the isoform selectivity of this compound and its analogues, as well as a deeper understanding of the complex signaling networks it modulates, will be crucial for the clinical translation of this promising class of compounds. The detailed protocols and data presented in this technical guide are intended to facilitate these future research endeavors.
References
- 1. Total Synthesis of Trapoxin A, a Fungal HDAC Inhibitor from Helicoma ambiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trapoxin A | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors all induce p21 but differentially cause tubulin acetylation, mitotic arrest, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phosphorylation Switch Regulates the Transcriptional Activation of Cell Cycle Regulator p21 by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. scienceopen.com [scienceopen.com]
Trapoxin B: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B is a potent, naturally occurring cyclic tetrapeptide that belongs to the α-epoxy ketone class of histone deacetylase (HDAC) inhibitors.[1] Isolated from the fungus Helicoma ambiens, this compound and its analogs have garnered significant interest in the scientific community for their profound effects on cell cycle regulation, differentiation, and apoptosis.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology, epigenetics, and drug discovery.
Core Concepts: Histone Deacetylases and Their Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[3][4] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[5] The 18 known human HDACs are categorized into four classes based on their homology to yeast proteins.[4]
-
Class I: HDAC1, HDAC2, HDAC3, and HDAC8
-
Class IIa: HDAC4, HDAC5, HDAC7, and HDAC9
-
Class IIb: HDAC6 and HDAC10
-
Class IV: HDAC11
HDAC inhibitors, such as this compound, block the activity of these enzymes, leading to hyperacetylation of histones and other proteins. This, in turn, results in a more relaxed chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes.[5]
This compound: A Closer Look
Chemical Structure and Class
This compound is a macrocyclic peptide characterized by the presence of an α-epoxy ketone functional group. This moiety is critical for its mechanism of action.[2]
Mechanism of Action
This compound is an irreversible inhibitor of Class I HDACs.[6] Its α-epoxy ketone warhead is believed to act as an alkylating agent, forming a covalent bond with amino acid residues within the active site of the enzyme.[2] This irreversible binding permanently inactivates the HDAC enzyme.
Quantitative Data: Inhibitory Activity of Trapoxins
The following tables summarize the available quantitative data on the inhibitory potency of Trapoxin A and B against various HDAC isoforms. Data for the closely related Trapoxin A is included for comparative purposes, given the limited specific data for this compound against a full panel of HDACs.
Table 1: IC50 Values of Trapoxin A and B against Select HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC6 (nM) |
| Trapoxin A | Subnanomolar | 360 - 40,000 |
| This compound | Subnanomolar | 360 - 40,000 |
Data sourced from a study by Furumai et al. (2001), which indicates that while potent against HDAC1, both Trapoxin A and B show significantly weaker activity against HDAC6.
Table 2: Inhibitory Activity of Trapoxin A and its Analog TD034 against HDAC11
| Compound | IC50 (nM) |
| Trapoxin A | 94.4 ± 22.4 |
| TD034 (Trapoxin A Analog) | 5.1 ± 1.1 |
Data from Ho et al. (2023) highlights the development of Trapoxin A analogs with enhanced potency and selectivity for HDAC11.[1][3]
Signaling Pathways Modulated by this compound
HDAC inhibitors, including this compound, exert their cellular effects by modulating a variety of signaling pathways. The primary mechanisms involve the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
A key effect of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[7] Increased p21 expression leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, most commonly in the G1 or G2/M phase, preventing cancer cell proliferation.[7][8]
Apoptosis Induction
This compound and other HDAC inhibitors can induce programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]
-
Intrinsic Pathway: HDAC inhibition can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[10] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[9]
-
Extrinsic Pathway: HDAC inhibitors can also increase the expression of death receptors (e.g., FAS, DR4, DR5) and their ligands (e.g., FASL, TRAIL) on the surface of cancer cells, making them more susceptible to apoptosis initiated by the immune system or therapeutic agents.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of HDAC inhibitors like this compound.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.
Principle: A fluorogenic HDAC substrate, typically an acetylated peptide linked to a fluorescent molecule, is used. In the presence of HDACs, the acetyl group is removed, making the peptide susceptible to a developer enzyme that cleaves the peptide and releases the fluorescent molecule. The resulting fluorescence is proportional to HDAC activity.
Protocol:
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer.
-
Dilute the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
-
Assay Procedure:
-
Add HDAC enzyme to each well of a 96-well microplate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the diluted HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of HDAC inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value of this compound.
-
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones following treatment with this compound.
Protocol:
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and extract total protein or nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control antibody (e.g., anti-Histone H3 or anti-β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the acetylated histone signal to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
-
Staining:
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound stands out as a powerful tool for studying the roles of HDACs in cellular processes and as a potential lead compound in the development of novel anticancer therapies. Its irreversible mechanism of action and its ability to modulate critical signaling pathways involved in cell cycle control and apoptosis underscore its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the biological activities of this compound and to explore its applications in drug discovery and development. As our understanding of the specific roles of different HDAC isoforms continues to grow, the development of isoform-selective inhibitors based on the Trapoxin scaffold may pave the way for more targeted and effective cancer treatments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDACiDB: a database for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incompatible effects of p53 and HDAC inhibition on p21 expression and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellmolbiol.org [cellmolbiol.org]
An In-depth Technical Guide to the Biochemical Properties of Trapoxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B is a potent, naturally occurring cyclic tetrapeptide that has garnered significant interest in the scientific community for its profound effects on cellular processes. As a member of the α-epoxyketone class of natural products, this compound is primarily recognized for its robust inhibition of histone deacetylases (HDACs), a class of enzymes pivotal in the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and its impact on key cellular pathways, making it a valuable resource for researchers in oncology, cell biology, and drug development.
Core Biochemical Properties and Mechanism of Action
This compound exerts its biological effects predominantly through the irreversible inhibition of Class I histone deacetylases.[1] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure and altered gene expression.[1] The α-epoxyketone moiety within the structure of this compound is crucial for its inhibitory activity, as it is thought to alkylate a critical residue within the active site of the enzyme.[1] However, for some HDAC isoforms, the inhibition may be reversible.
Quantitative Inhibition Data
The inhibitory potency of Trapoxins against various HDAC isoforms has been a subject of intense study. While specific IC50 values for this compound across all HDAC isoforms are not extensively documented in publicly available literature, data for the closely related analog, Trapoxin A, provides valuable insights into its activity profile.
| Inhibitor | Target HDAC Isoform | IC50 / Kᵢ | Reference |
| Trapoxin A | HDAC11 | IC50: 94.4 ± 22.4 nM | [2] |
| Trapoxin A | HDAC11 | IC50: 170 nM, Kᵢ: 24 nM | [3] |
| Trapoxin A | HDAC8 | Kd: 3 ± 1 nM | [4] |
| Trapoxin Analogue (TD034) | HDAC11 | IC50: 5.1 ± 1.1 nM | [2] |
| This compound Analogue | HDAC11 | Kᵢ: 2.1 nM | [5] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Kᵢ (inhibition constant) and Kd (dissociation constant) are measures of the inhibitor's binding affinity. Lower values indicate higher potency. Trapoxin A is a potent inhibitor of Class I HDACs, while showing weaker inhibition against Class IIb HDAC6.[6]
Effects on Cellular Processes
The inhibition of HDACs by this compound triggers a cascade of cellular events, primarily impacting cell cycle progression and apoptosis.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G1 and G2/M phases. A key mechanism underlying this effect is the upregulation of the cyclin-dependent kinase inhibitor p21. Increased p21 expression leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This, in turn, can lead to a decrease in the levels of proteins like cyclin A, which are necessary for the S and G2/M phases.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Puma, Noxa). HDAC inhibitors, including this compound, are known to shift the balance towards apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biochemical properties of this compound.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the activity of a specific HDAC isoform in a cell-free system.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
HDAC Developer (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A suggested starting concentration range is 1 nM to 10 µM.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or vehicle control (DMSO)
-
Recombinant HDAC enzyme
-
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the HDAC Developer to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[7][8]
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of living cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range for initial experiments is 10 nM to 100 µM.
-
Remove the old medium and treat the cells with the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Histone Acetylation, p21, and Cyclin A
This technique is used to detect changes in the levels of specific proteins in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-Cyclin A, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and treat with various concentrations of this compound (e.g., 100 nM to 1 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[11][12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control to determine the changes in protein expression.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes affected by this compound can aid in understanding its mechanism of action.
Caption: Mechanism of HDAC Inhibition by this compound.
Caption: this compound-induced Cell Cycle Arrest Pathway.
Caption: this compound-induced Intrinsic Apoptosis Pathway.
Caption: General Workflow for Western Blot Analysis.
Conclusion
This compound stands out as a powerful biochemical tool for studying the roles of histone deacetylases in cellular function and disease. Its ability to potently and, in many cases, irreversibly inhibit Class I HDACs leads to significant alterations in gene expression, culminating in cell cycle arrest and apoptosis. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound and other HDAC inhibitors in various pathological contexts, particularly in the field of oncology. As research progresses, a deeper understanding of the isoform-specific effects of this compound will be crucial for the development of more targeted and effective therapeutic strategies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pnas.org [pnas.org]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. Sequential Establishment of Marks on Soluble Histones H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Trapoxin B: A Technical Guide to its Molecular Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B is a potent, naturally occurring cyclic tetrapeptide that has garnered significant interest in the scientific community for its profound biological activities. As a member of the trapoxin family of compounds, it is recognized primarily for its irreversible inhibition of histone deacetylases (HDACs), a class of enzymes crucial to the regulation of gene expression. This technical guide provides an in-depth overview of the molecular structure of this compound, its mechanism of action, and its effects on cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Molecular Structure and Properties
This compound is a complex macrocyclic molecule with a distinct chemical architecture that is fundamental to its biological function.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀N₄O₆ | [1][2] |
| Molecular Weight | 588.69 g/mol | [1][2] |
| IUPAC Name | (3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | [2] |
| SMILES | C1C[C@@H]2C(=O)N--INVALID-LINK--N--INVALID-LINK--N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4">C@HCCCCCC(=O)[C@@H]5CO5 | [2] |
The core structure of this compound is a cyclic tetrapeptide, which includes a unique amino acid residue containing an epoxide functional group. This epoxide is critical for its mechanism of irreversible HDAC inhibition.[3]
Biological Activity: Histone Deacetylase Inhibition
This compound exerts its biological effects primarily through the potent and irreversible inhibition of histone deacetylases (HDACs).[3] HDACs are a family of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression.
Mechanism of Action: The inhibitory activity of this compound is attributed to its α,β-epoxyketone moiety.[3] This functional group is believed to covalently bind to a nucleophilic residue within the active site of the HDAC enzyme, leading to its irreversible inactivation.[3] By inhibiting HDACs, this compound causes an accumulation of acetylated histones, a state referred to as histone hyperacetylation.[3] This "opening" of the chromatin structure allows for the transcription of genes that are normally silenced, leading to various cellular responses including cell cycle arrest, differentiation, and apoptosis.[3]
Potency and Selectivity: While comprehensive isoform-specific IC50 values for this compound are not readily available in a single public source, data from its closely related analog, Trapoxin A, and other derivatives provide strong evidence of its high potency, particularly against Class I HDACs.
| Compound | Target HDAC | Potency (IC₅₀/Kᵢ/Kₐ) | Reference |
| Trapoxin A | HDAC11 | IC₅₀ = 94.4 ± 22.4 nM | [4] |
| Trapoxin A | HDAC8 | Kₐ = 3 ± 1 nM | |
| This compound Analog 1 | HDAC11 | Kᵢ = 4.7 nM | [5] |
| This compound Analog 2 | HDAC11 | Kᵢ = 2.1 nM | [5] |
These values indicate that trapoxins are potent inhibitors in the nanomolar range. It is generally understood that this compound is a potent inhibitor of Class I HDACs.[5]
Key Cellular Effects and Signaling Pathways
The inhibition of HDACs by this compound triggers a cascade of downstream cellular events, primarily impacting cell cycle progression and apoptosis.
Cell Cycle Arrest
By inducing histone hyperacetylation, this compound can lead to the transcriptional activation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1. The p53 tumor suppressor protein, a key regulator of the cell cycle, can be activated in response to cellular stress, including that induced by HDAC inhibitors. Activated p53 promotes the transcription of the CDKN1A gene, which encodes the p21 protein. p21 then binds to and inhibits cyclin-CDK complexes, which are essential for cell cycle progression, leading to an arrest, typically at the G1/S or G2/M phase.[6]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. The underlying mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibition can lead to the upregulation of pro-apoptotic proteins and/or the downregulation of anti-apoptotic proteins.
For instance, histone hyperacetylation can increase the expression of pro-apoptotic Bcl-2 family members like Bax and Bak, while decreasing the expression of anti-apoptotic members like Bcl-2 and Bcl-xL. This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[7]
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of this compound on HDAC enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
This compound stock solution (in DMSO)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®, Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Ex/Em appropriate for the substrate)
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
In a 96-well black microplate, add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Western Blot Analysis of Histone Acetylation
This protocol outlines the steps to assess the effect of this compound on histone acetylation levels in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a desired time period (e.g., 6-24 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a total histone protein.
Conclusion
This compound is a powerful tool for studying the roles of histone deacetylases in various biological processes. Its potent and irreversible inhibitory activity makes it a valuable chemical probe for elucidating the downstream consequences of HDAC inhibition. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working in the fields of epigenetics, cancer biology, and drug development, enabling a deeper understanding of this compound's molecular characteristics and biological functions. Further research into the isoform selectivity of this compound and its detailed effects on a wider range of signaling pathways will continue to expand its potential applications in both basic research and therapeutic development.
References
- 1. In vitro assays for the determination of histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
Early Research on Trapoxin B: A Technical Guide to its Core Mechanisms and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B, a cyclic tetrapeptide isolated from the fungus Helicoma ambiens, emerged in early cancer research as a potent inducer of morphological reversion in transformed cells. Initial studies rapidly pinpointed its mechanism of action to the irreversible inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. This discovery positioned this compound as a valuable chemical probe for dissecting the role of histone acetylation in cellular processes and as a foundational molecule in the development of HDAC inhibitors as a therapeutic class. This technical guide provides an in-depth overview of the seminal research on this compound, focusing on its biochemical activity, effects on cell cycle progression, and the experimental methodologies used in its early characterization.
Core Mechanism of Action: Irreversible Histone Deacetylase Inhibition
Early investigations revealed that this compound exerts its biological effects by directly targeting and inhibiting histone deacetylases. Unlike many other inhibitors, this compound was found to be an irreversible inhibitor of class I HDACs.[1] This irreversible nature is attributed to its α,β-epoxyketone moiety, which was hypothesized to form a covalent bond with a nucleophilic residue within the active site of the enzyme.[2] The critical role of this functional group was demonstrated by the observation that reduction of the epoxide group resulted in a complete loss of inhibitory activity.[2]
The inhibition of HDACs by this compound leads to the accumulation of acetylated histones within the cell. This hyperacetylation of core histones, particularly H3 and H4, neutralizes the positive charge of lysine residues, thereby weakening the interaction between histones and DNA. This "opening" of the chromatin structure allows for the transcriptional activation of previously silenced genes, including key regulators of cell cycle progression and differentiation.
Caption: A typical workflow for an in vitro HDAC activity assay.
Analysis of Histone Acetylation by Western Blot
This protocol outlines the steps to assess the effect of this compound on the acetylation status of cellular histones.
1. Reagents and Buffers:
-
Cell Lysis Buffer: RIPA buffer or a buffer containing Triton X-100 and protease/phosphatase inhibitors.
-
Acid Extraction Buffer (for histone enrichment): 0.2 N HCl.
-
Neutralization Buffer: 1 M NaOH.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: 15% polyacrylamide gels are recommended for good resolution of low molecular weight histones. *[3] Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membrane: PVDF or nitrocellulose (0.22 µm pore size is optimal for small proteins like histones). *[3] Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). *[3] Primary Antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, and a loading control antibody (e.g., Anti-total Histone H3 or Anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest cells and perform histone extraction, typically using an acid extraction method to enrich for basic histone proteins. 3[3]. Neutralize the acid extract and determine the protein concentration.
-
Prepare protein samples with Laemmli buffer, boil, and load onto a 15% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to quantify the effects of this compound on cell cycle distribution.
1. Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS).
-
Fixative: 70% ethanol, ice-cold.
-
Staining Solution: Propidium Iodide (PI) staining solution containing RNase A.
2. Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with different concentrations of this compound or vehicle control for various time points (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and aggregates.
-
Acquire the fluorescence data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cellular Effects of this compound
Induction of Cell Cycle Arrest
A primary cellular consequence of HDAC inhibition by this compound is the induction of cell cycle arrest, predominantly at the G1 and G2/M phases. T[4]his cytostatic effect is a direct result of the altered gene expression profile caused by histone hyperacetylation. One of the key genes upregulated by this compound is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.
[5]The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1. By inhibiting these kinases, p21 prevents the phosphorylation of key substrates required for progression through the G1/S and G2/M checkpoints, respectively. The induction of p21 can occur through both p53-dependent and p53-independent mechanisms, making this compound effective in a broad range of cancer cell types, irrespective of their p53 status.
Caption: Signaling pathway from this compound to cell cycle arrest.
Reversion of Transformed Phenotype
The initial discovery of this compound was based on its ability to induce a "flat" phenotype in v-sis-transformed NIH3T3 cells, essentially reverting their cancerous morphology to a more normal state. This effect is a manifestation of the profound changes in gene expression and cellular architecture resulting from HDAC inhibition.
Conclusion
The early research on this compound was instrumental in establishing the therapeutic potential of histone deacetylase inhibitors. Its potent and irreversible mechanism of action, coupled with its distinct effects on cell cycle progression and morphology, made it an invaluable tool for molecular and cellular biologists. The experimental frameworks developed to characterize this compound laid the groundwork for the evaluation of subsequent generations of HDAC inhibitors, many of which are now in clinical use for the treatment of various cancers. This guide serves as a technical resource, summarizing the foundational knowledge and methodologies that continue to be relevant in the ongoing exploration of epigenetic modulators in drug discovery.
References
- 1. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phosphorylation Switch Regulates the Transcriptional Activation of Cell Cycle Regulator p21 by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
Cellular pathways regulated by Trapoxin B
An In-depth Technical Guide to the Cellular Pathways Regulated by Trapoxin B
Executive Summary
This compound is a potent, naturally occurring cyclic tetrapeptide that functions as a histone deacetylase (HDAC) inhibitor.[1][2] By irreversibly binding to and inhibiting primarily Class I histone deacetylases, this compound induces histone hyperacetylation, leading to the remodeling of chromatin and the altered expression of a multitude of genes.[1][3][4] This activity profoundly impacts critical cellular pathways, most notably leading to cell cycle arrest and the induction of apoptosis. These effects make this compound and its analogues significant tools for cancer research and potential therapeutic development. This document provides a detailed overview of the molecular mechanisms of this compound, the specific cellular pathways it regulates, quantitative data on its activity, and the experimental protocols used to elucidate these functions.
The Core Mechanism: Histone Deacetylase (HDAC) Inhibition
The primary molecular function of this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails.[4] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
This compound, a member of the α-epoxy ketone class of HDAC inhibitors, potently and often irreversibly inhibits HDAC activity.[3] The epoxyketone functional group is critical for this action, thought to alkylate a residue within the enzyme's active site.[1][3] However, structural studies on the related Trapoxin A with HDAC8 suggest an alternative mechanism of extremely tight, non-covalent binding where a gem-diolate is formed, mimicking the transition state of the deacetylation reaction.[5] By blocking HDACs, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (histone hyperacetylation). This "opens" the chromatin structure, facilitating the expression of previously silenced genes, including critical regulators of the cell cycle and apoptosis.[1][4]
Key Cellular Pathways Regulated by this compound
The inhibition of HDACs by this compound triggers significant changes in two fundamental cellular processes: cell cycle progression and apoptosis.
Cell Cycle Arrest
A primary consequence of treating cancer cells with this compound is a halt in cell cycle progression.[1] The compound typically induces arrest at the G1 and G2 phases.[4] This is achieved by altering the expression of key cell cycle regulatory proteins.
The most prominent effect is the robust upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21Waf1/Cip1).[4][6] p21 binds to and inhibits cyclin-CDK complexes, which are essential for driving the cell through the G1/S and G2/M checkpoints. The induction of p21 is a direct result of histone hyperacetylation at its promoter region, leading to increased transcription. Concurrently, this compound treatment has been shown to decrease the expression of key cyclins, including cyclin A, cyclin D1, and cyclin E, further contributing to the cell cycle blockade.[4]
Induction of Apoptosis
HDAC inhibitors, including this compound, are well-documented inducers of apoptosis, or programmed cell death, particularly in transformed cells.[7] This is accomplished by shifting the balance between pro-apoptotic and anti-apoptotic proteins. The activation of apoptosis can proceed through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: this compound can induce the expression of pro-apoptotic Bcl-2 family members like Bax and Bak, while decreasing the expression of anti-apoptotic members such as Bcl-2 and Bcl-xL.[8] This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade (via Apaf-1 and Caspase-9), culminating in cell death.
-
The Extrinsic (Death Receptor) Pathway: HDAC inhibition can also sensitize cells to apoptosis by upregulating the expression of death receptors like Fas and their corresponding ligands (e.g., FasL).[8][9] Binding of the ligand to the receptor initiates a signaling cascade that directly activates caspases (primarily Caspase-8), which then converge on the same executioner caspases as the intrinsic pathway.
Quantitative Data
The potency of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against specific HDAC isoforms.
| Compound | Target HDAC | IC50 / Ki | Notes |
| Trapoxin A | HDAC11 | IC50: 94.4 ± 22.4 nM | Serves as a baseline for analogue comparison.[10] |
| TD034 (Trapoxin A Analogue) | HDAC11 | IC50: 5.1 ± 1.1 nM | ~20-fold more potent than Trapoxin A.[10] |
| TD034 (Trapoxin A Analogue) | HDAC11 | Ki: 1.5 ± 0.3 nM | Determined by Morrison equation for tight-binding inhibitors.[11] |
| TD034 (Trapoxin A Analogue) | Other HDACs/SIRTs | No significant inhibition | Demonstrates high selectivity for HDAC11 over other isoforms tested.[10][11] |
| CHAP1 (Trapoxin/TSA Hybrid) | HDAC1 | Low nanomolar concentrations | A hybrid compound showing potent reversible inhibition.[4][12] |
Experimental Protocols
The following are detailed methodologies commonly employed to investigate the cellular effects of this compound.
Workflow for Analyzing this compound Effects
Cell Culture and Treatment
-
Cell Lines: HeLa, HEK293T, or A549 cells are commonly used.[4][10][13]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: this compound (or its analogues) is dissolved in a suitable solvent like DMSO. The final concentration used for cell treatment typically ranges from low nanomolar to micromolar, depending on the cell line and experimental endpoint (e.g., 50 nM Trapoxin A for histone acetylation analysis).[13] Cells are incubated with the compound for a specified duration (e.g., 3 to 24 hours).[4][10]
HDAC Enzyme Activity Assays
-
Principle: To measure the direct inhibitory effect of this compound on enzyme activity.
-
Protocol:
-
Purified recombinant human HDAC enzymes (e.g., HDAC11) are used.[10]
-
The enzyme is incubated with a fluorogenic substrate (e.g., Ac-ETDKmyr-AMC).
-
A serial dilution of the inhibitor (this compound or analogue) is added to the reaction.
-
The reaction is allowed to proceed for a set time at 37°C and then stopped.
-
The fluorescent signal from the deacetylated product is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.[11]
-
Western Blot Analysis
-
Principle: To detect and quantify changes in the levels of specific proteins following treatment.
-
Protocol:
-
Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, Cyclin A, YAP1).[10][13] A loading control antibody (e.g., vinculin, β-actin) is also used.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Flow Cytometry for Cell Cycle Analysis
-
Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
HeLa cells are treated with various concentrations of this compound for 24 hours.[4]
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of individual nuclei is analyzed using a flow cytometer.
-
The percentages of cells in G1, S, and G2/M phases are quantified based on the fluorescence intensity.[4]
-
Quantitative Real-Time PCR (qPCR)
-
Principle: To measure changes in the mRNA expression levels of target genes.
-
Protocol:
-
Total RNA is extracted from treated and untreated cells using a suitable kit (e.g., RNeasy Kit).
-
RNA is reverse transcribed into cDNA using a reverse transcriptase kit.[10]
-
qPCR is performed using a qPCR master mix (e.g., SYBR Green), cDNA template, and primers specific for target genes (e.g., CTGF, CYR61).[10]
-
The relative expression of target genes is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
-
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C33H40N4O6 | CID 395803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery, biological activity, synthesis and potential therapeutic utility of naturally occurring histone deacetylase inhibitors - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of CHAP31, this compound and HC-toxin based bicyclic tetrapeptides disulfide as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. mdpi.com [mdpi.com]
- 10. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. chemrxiv.org [chemrxiv.org]
Trapoxin B: An In-depth Technical Guide to its Histone Deacetylase Binding Affinity and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B, a cyclic tetrapeptide microbial metabolite, is a potent and largely irreversible inhibitor of histone deacetylases (HDACs). Its robust inhibitory activity has made it a valuable tool for studying the roles of HDACs in cellular processes and a foundational structure for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound's binding affinity for various HDAC isoforms, detailed experimental protocols for assessing this affinity, and an exploration of the key signaling pathways modulated by its inhibitory action.
Data Presentation: this compound Binding Affinity for HDACs
The following table summarizes the available quantitative data on the binding affinity of this compound and its close analog, Trapoxin A, for various human HDAC isoforms. It is important to note that a complete inhibitory profile for this compound across all HDAC classes is not fully available in the current literature. Data for Trapoxin A is included as a close structural and functional analog.
| HDAC Isoform | Class | Inhibitor | Affinity Metric | Value (nM) | Reference |
| HDAC1 | I | This compound | IC50 | Subnanomolar | [1] |
| HDAC2 | I | This compound | IC50 | Data Not Available | |
| HDAC3 | I | This compound | IC50 | Data Not Available | |
| HDAC4 | IIa | This compound | IC50 | Subnanomolar | [1] |
| HDAC5 | IIa | This compound | IC50 | Data Not Available | |
| HDAC6 | IIb | This compound | IC50 | Highly Resistant | [1] |
| HDAC7 | IIa | This compound | IC50 | Data Not Available | |
| HDAC8 | I | Trapoxin A | K_d_ | 3 ± 1 | |
| HDAC9 | IIa | This compound | IC50 | Data Not Available | |
| HDAC10 | IIb | This compound | IC50 | Data Not Available | |
| HDAC11 | IV | Trapoxin A | IC50 | 94.4 ± 22.4 | [2] |
Note: "Subnanomolar" indicates that the compound inhibits the enzyme at concentrations below 1 nM, though a precise value was not provided in the cited literature.[1] The high resistance of HDAC6 to this compound suggests a structural basis for selectivity among HDAC isoforms.[1]
Experimental Protocols: In Vitro HDAC Inhibition Assay (Fluorogenic)
This section details a standard fluorogenic assay protocol for determining the in vitro inhibitory activity of compounds like this compound against specific HDAC isoforms.
1. Principle:
This assay relies on a fluorogenic substrate, typically an acetylated lysine side chain linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). In the presence of an active HDAC enzyme, the acetyl group is removed, allowing a developing enzyme (e.g., trypsin) to cleave the substrate and release the fluorophore, which can be quantified by measuring fluorescence intensity. An inhibitor will prevent this deacetylation, resulting in a lower fluorescence signal.
2. Materials:
-
Recombinant human HDAC enzyme (specific isoform of interest)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC for Class I/IIb or Boc-Lys(TFAc)-AMC for Class IIa)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
HDAC Developer (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the recombinant HDAC enzyme to the working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Prepare the fluorogenic substrate solution in Assay Buffer. The concentration should be at or below the Michaelis-Menten constant (Km) for the specific HDAC isoform.
-
Prepare the HDAC Developer solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Diluted this compound solution (or DMSO for control wells)
-
Diluted HDAC enzyme solution
-
-
Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the HDAC Developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
4. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all experimental wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO-treated) wells using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Control))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Visualization
This compound's inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, thereby modulating various cellular signaling pathways.
Cell Cycle Regulation
HDAC inhibitors, including Trapoxin, are known to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. A key mechanism involves the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.
Caption: this compound-mediated HDAC inhibition leads to p21 upregulation and cell cycle arrest.
Apoptosis Induction
By altering the expression of pro- and anti-apoptotic genes, HDAC inhibitors can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Hippo-YAP Signaling Pathway
Recent evidence suggests that inhibition of HDAC11 by a Trapoxin A analog can modulate the Hippo-YAP signaling pathway, a critical regulator of organ size and cell proliferation. Inhibition of HDAC11 leads to a decrease in the oncoprotein YAP1.
Caption: A Trapoxin A analog inhibits HDAC11, leading to decreased YAP1 levels.
Conclusion
This compound is a powerful inhibitor of Class I and some Class II HDACs, with notable resistance observed in HDAC6. Its potent and often irreversible binding makes it a critical tool for dissecting the roles of HDACs in fundamental cellular processes like cell cycle control and apoptosis. Furthermore, emerging research on Trapoxin analogs highlights the potential for developing isoform-selective inhibitors that can target specific signaling pathways, such as the Hippo-YAP pathway, for therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this important class of molecules. Further research is warranted to fully elucidate the complete binding profile of this compound across all HDAC isoforms and to unravel the intricate downstream consequences of its inhibitory actions.
References
Trapoxin B as an Epigenetic Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trapoxin B is a potent, naturally occurring cyclic tetrapeptide that acts as an epigenetic modulator by irreversibly inhibiting histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histone proteins, a primary mechanism for altering chromatin structure and regulating gene expression. By inducing a more open chromatin state, this compound can reactivate silenced tumor suppressor genes and other genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis. Its profound effects on gene expression and cell fate have positioned this compound and its analogs as significant tools in cancer research and as potential scaffolds for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against HDAC isoforms, detailed experimental protocols for its study, and a summary of its downstream cellular effects.
Introduction to Epigenetic Modulation and Histone Deacetylation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, play a crucial role in normal development and cellular differentiation. Histone proteins, which package DNA into chromatin, are subject to a variety of post-translational modifications, including acetylation, methylation, phosphorylation, and ubiquitination.
The acetylation of lysine residues on the N-terminal tails of histones is a key epigenetic mark associated with transcriptional activation. This process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs transfer an acetyl group from acetyl-CoA to lysine residues, neutralizing their positive charge and weakening the interaction between histones and DNA. This "relaxed" chromatin structure allows for greater accessibility of transcription factors and RNA polymerase to the DNA, leading to gene expression. Conversely, HDACs remove these acetyl groups, restoring the positive charge on histones, leading to a more condensed chromatin structure and transcriptional repression.
In various diseases, particularly cancer, the balance between HAT and HDAC activity is often dysregulated, leading to aberrant gene silencing of tumor suppressor genes. HDAC inhibitors, such as this compound, represent a therapeutic strategy to reverse this epigenetic silencing and restore normal cellular function.
This compound: Mechanism of Action
This compound is a member of a class of cyclic tetrapeptide HDAC inhibitors. Its structure includes a unique functional group, an α,β-epoxyketone, which is critical for its mechanism of action.
This compound acts as an irreversible inhibitor of class I and some class II HDACs.[1][2] The proposed mechanism involves the epoxyketone moiety, which acts as a "warhead" that alkylates a nucleophilic residue within the active site of the HDAC enzyme.[1] This covalent modification leads to the irreversible inactivation of the enzyme. This mode of inhibition contrasts with other classes of HDAC inhibitors, such as hydroxamic acids (e.g., Trichostatin A), which are generally reversible, zinc-chelating agents.[1]
The inhibition of HDAC activity by this compound leads to a global increase in histone acetylation, a state referred to as histone hyperacetylation. This alteration in the epigenetic landscape is the primary molecular event that triggers the downstream cellular effects of this compound.
Quantitative Data: HDAC Inhibition Profile
The precise inhibitory activity of this compound against a full panel of HDAC isoforms is not exhaustively documented in single public sources. However, available data indicates potent inhibition of class I HDACs and some class II isoforms. For comparative purposes, the IC50 value of the closely related Trapoxin A against HDAC11 is presented alongside an analog, TD034.
| Compound | HDAC Isoform | IC50 (nM) | Reference |
| Trapoxin A | HDAC11 | 94.4 ± 22.4 | [3][4] |
| TD034 (Trapoxin A analog) | HDAC11 | 5.1 ± 1.1 | [3][4] |
Note: Trapoxin A and B are often used interchangeably in the literature due to their structural and functional similarities.
Signaling Pathways and Downstream Effects
The primary consequence of this compound-mediated HDAC inhibition is the alteration of gene expression programs. This leads to a cascade of downstream events that collectively contribute to its anti-proliferative and pro-apoptotic effects.
Signaling Pathway of this compound Action
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression, resulting in cell cycle arrest, apoptosis, and differentiation.
Key Downstream Effects
-
Cell Cycle Arrest: A prominent effect of this compound is the induction of cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[5] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs), most notably p21WAF1/CIP1.[6][7] Increased expression of p21 leads to the inhibition of cyclin-CDK complexes, preventing the phosphorylation of key substrates required for cell cycle progression.[6]
-
Induction of Apoptosis: this compound can induce programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is achieved by altering the expression of apoptosis-related genes. Upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) shifts the cellular balance towards apoptosis.
-
Cellular Differentiation: By altering gene expression patterns, this compound can induce differentiation in certain cancer cell types, leading to a less malignant phenotype.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro HDAC Activity Assay
This protocol is a representative method for measuring the inhibitory activity of this compound against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC4, HDAC6, HDAC8, HDAC11)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution stops the HDAC reaction and cleaves the deacetylated substrate to release the fluorophore.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)
This protocol allows for the analysis of histone acetylation levels at specific gene promoters following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
Antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for specific gene promoters (for qPCR analysis)
-
qPCR reagents and instrument
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody against the acetylated histone of interest.
-
Capture the antibody-histone-DNA complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Degrade proteins with proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific DNA sequences (promoter regions of interest) using quantitative PCR (qPCR).
Experimental and logical Workflows
Workflow for Evaluating this compound as an Epigenetic Modulator
Caption: A logical workflow for the comprehensive evaluation of this compound as an epigenetic modulator, from in vitro characterization to molecular mechanism analysis.
Conclusion
This compound is a powerful tool for studying the role of histone acetylation in gene regulation and cellular processes. Its irreversible mechanism of action and potent inhibition of class I and II HDACs make it a valuable research compound. The downstream consequences of this compound treatment, including cell cycle arrest, apoptosis, and differentiation, underscore the critical role of HDACs in maintaining cellular homeostasis and highlight their potential as therapeutic targets in cancer and other diseases. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to investigate the epigenetic modulatory effects of this compound and to explore the therapeutic potential of HDAC inhibition. Further research into the isoform selectivity of this compound and its analogs, as well as comprehensive gene expression profiling, will continue to illuminate the intricate mechanisms of epigenetic regulation and pave the way for the development of more targeted and effective epigenetic therapies.
References
- 1. Aflatoxin B1 invokes apoptosis via death receptor pathway in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11" by Thanh Tu Ho, Changmin Peng et al. [hsrc.himmelfarb.gwu.edu]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Histone Deacetylase Inhibitors Equipped with a Phenylsulfonylfuroxan Module as a Nitric Oxide Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA sequencing analysis of activated macrophages treated with the anti-HIV ABX464 in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trapoxin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B is a potent, cell-permeable, and irreversible inhibitor of histone deacetylases (HDACs), belonging to the cyclic tetrapeptide class of compounds. Its mechanism of action involves the covalent binding to and inhibition of Class I and II HDAC enzymes. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and the altered transcription of various genes. A key consequence of this compound treatment in cancer cells is the upregulation of the cyclin-dependent kinase inhibitor p21, which subsequently induces cell cycle arrest, primarily at the G1/S and G2/M phases, and can lead to apoptosis. These properties make this compound a valuable tool for studying the role of histone acetylation in gene regulation and a potential therapeutic agent in oncology.
Data Presentation
| Compound | Target | IC50 (nM) | Reference |
| Trapoxin A | HDAC11 (in vitro) | 94.4 ± 22.4 | [1][2][3] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of HDACs, leading to histone hyperacetylation and subsequent upregulation of the p21 gene, which in turn blocks cell cycle progression.
Caption: this compound inhibits HDACs, leading to p21-mediated cell cycle arrest.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required concentration and volume: A common stock solution concentration is 1-10 mM. For example, to prepare 1 mL of a 1 mM stock solution of this compound (Molecular Weight: 592.7 g/mol ), you would need 0.5927 mg.
-
Aliquot this compound: Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may aid in dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity. Always include a vehicle control (DMSO at the same final concentration as the this compound-treated samples) in your experiments.
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound. The optimal concentration and incubation time will vary depending on the cell line and the specific assay being performed.
Caption: General experimental workflow for this compound cell culture studies.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile pipettes and culture vessels (e.g., 6-well plates, 96-well plates)
Procedure:
-
Cell Seeding: Seed cells into the appropriate culture vessel at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to also prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the endpoint being measured. For example, changes in histone acetylation can be observed as early as a few hours, while effects on cell viability and cell cycle may require longer incubation times (e.g., 24-72 hours).
-
Downstream Analysis: Following incubation, harvest the cells and proceed with the desired downstream analyses as described in the specific protocols below.
Western Blot Analysis of Histone Acetylation
This protocol is designed to detect the increase in histone acetylation in cells treated with this compound.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound (e.g., 10-100 nM for 6-24 hours), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C. A primary antibody against a total histone protein should be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Outcome: A significant increase in the signal for acetylated histones in the this compound-treated samples compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
This compound-treated and control cells
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound (e.g., 10-100 nM for 24-48 hours), harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcome: An accumulation of cells in the G1 and/or G2/M phases in the this compound-treated samples compared to the vehicle control.
References
The In Vivo Application of Trapoxin B: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the current understanding of Trapoxin B, a potent histone deacetylase (HDAC) inhibitor. While in vivo data for this compound is limited in publicly available literature, this guide offers detailed insights into its mechanism of action, relevant in vitro data, and generalized protocols for in vivo studies based on established methodologies for similar compounds.
This compound is a cyclic tetrapeptide that has been identified as a powerful, irreversible inhibitor of mammalian histone deacetylases (HDACs).[1] Its primary mechanism of action involves the covalent binding to and inhibition of HDACs, leading to the accumulation of acetylated histones and subsequent modulation of gene expression.[1] This activity has positioned this compound and its analogs as subjects of interest in oncology and other therapeutic areas.
Mechanism of Action: Targeting Histone Deacetylases
This compound's biological effects stem from its ability to inhibit Class I HDACs. The epoxide group within the structure of this compound is critical for its irreversible binding to the enzyme.[1] This covalent modification prevents the deacetylation of histone proteins, leading to a state of histone hyperacetylation. This, in turn, results in a more open chromatin structure, facilitating gene transcription.
However, it is noteworthy that not all HDACs are equally susceptible to this compound. For instance, HDAC6, a Class II deacetylase, exhibits significant resistance to its inhibitory effects.[2] Recent research has also explored the development of Trapoxin analogs with increased selectivity for other HDAC isoforms, such as HDAC11.[3][4][]
Figure 1: Signaling pathway of this compound in the cell nucleus.
Quantitative Data Summary
Due to the scarcity of specific in vivo studies on this compound, the following table summarizes the in vitro inhibitory concentrations (IC50) of Trapoxin A (a closely related analog) and a recently developed analog, TD034, against various HDAC isoforms. This data is crucial for understanding the compound's potency and selectivity profile, which can inform initial dose-range finding studies in vivo.
| Compound | Target HDAC | IC50 (nM) | Reference |
| Trapoxin A | HDAC11 | 94.4 ± 22.4 | [3] |
| TD034 | HDAC11 | 5.1 ± 1.1 | [3] |
Experimental Protocols
The following protocols are generalized frameworks for conducting in vivo studies with an HDAC inhibitor like this compound. Researchers must adapt these protocols based on the specific animal model, research question, and institutional guidelines.
General Workflow for In Vivo Studies
Figure 2: Generalized experimental workflow for in vivo assessment of this compound.
Protocol 1: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Standard laboratory equipment for animal handling and observation
Methodology:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Dosing:
-
Divide mice into groups (n=3-5 per group), including a vehicle control group.
-
Administer a single dose of this compound via the selected route (e.g., intraperitoneal injection).
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups.
-
-
Observation:
-
Monitor animals closely for the first few hours post-injection and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Note any mortality.
-
-
Endpoint: At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy. Collect major organs for histopathological analysis if required.
Protocol 2: In Vivo Efficacy in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Cancer cell line of interest (e.g., human colorectal carcinoma HCT116)
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound
-
Vehicle
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound at a dose determined from the MTD study (e.g., daily or every other day) via the chosen route.
-
Administer vehicle to the control group.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitoring: Monitor animal weight and overall health throughout the study.
-
Endpoint:
-
Euthanize animals when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors for weight measurement and further analysis (e.g., Western blot for acetylated histones, immunohistochemistry).
-
Important Considerations for In Vivo Studies
-
Solubility and Formulation: this compound is a hydrophobic molecule. Careful consideration must be given to its formulation to ensure bioavailability.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will significantly impact the pharmacokinetic profile of the compound.[6][7]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is highly recommended to conduct PK/PD studies to understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with its biological effect.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and validated by the researcher. Due to the limited availability of specific in vivo data for this compound, these protocols are based on general principles of in vivo pharmacology and experience with other HDAC inhibitors.
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nationalacademies.org [nationalacademies.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Trapoxin B: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B is a potent, irreversible inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. As a member of the cyclic tetrapeptide class of HDAC inhibitors, this compound covalently modifies and inactivates HDACs, leading to the hyperacetylation of histones and other non-histone protein targets. This activity can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols and working concentrations for the use of this compound in various experimental settings.
Data Presentation
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 / Ki | Citation |
| This compound | HDAC1 | Enzymatic Assay | 0.11 nM (IC50) | [1] |
| This compound | Cell Proliferation | H1299 Cells | 4 nM (IC50) | [2] |
| This compound | Cell Proliferation | HCT116 Cells | 2 nM (IC50) | [2] |
| Trapoxin A | HDAC11 | Enzymatic Assay | 94.4 ± 22.4 nM (IC50) | [3][4] |
| Trapoxin A Analogue (TD034) | HDAC11 | Enzymatic Assay | 5.1 ± 1.1 nM (IC50) | [3][4] |
| This compound Analogue 1 | HDAC11 | Enzymatic Assay | 4.7 nM (Ki) | [5] |
| This compound Analogue 2 | HDAC11 | Enzymatic Assay | 2.1 nM (Ki) | [5] |
Table 2: Recommended Working Concentrations for this compound in Cell-Based Assays
| Assay | Cell Line | Recommended Concentration Range | Incubation Time | Notes |
| Histone Acetylation (Western Blot) | General | 10 - 100 nM | 12 - 24 hours | Based on effective concentrations of Trapoxin A and B's high potency. Optimization is recommended. |
| Cell Viability (e.g., MTT, MTS) | H1299, HCT116, etc. | 1 - 100 nM | 24 - 72 hours | Start with a dose-response curve around the known IC50 values (2-4 nM).[2] |
| Apoptosis (Annexin V/PI Staining) | General | 10 - 200 nM | 24 - 48 hours | Concentration and time-dependent effects should be evaluated. |
| Cell Cycle Analysis (Flow Cytometry) | General | 10 - 100 nM | 18 - 24 hours | To observe arrest in G1 or G2/M phases. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Due to the limited aqueous solubility of this compound, a stock solution is typically prepared in DMSO.[5]
-
To prepare a 1 mM stock solution, dissolve 0.59 mg of this compound (Molecular Weight: 588.7 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
In Vitro HDAC Activity Assay
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of a purified HDAC isoform using a fluorogenic substrate.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[3][4]
-
In a 96-well plate, add purified recombinant HDAC enzyme (e.g., HDAC1, HDAC11) to the reaction buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a developer solution that contains a protease to cleave the deacetylated peptide, releasing the fluorophore.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot for Histone Acetylation
Principle: This protocol detects the increase in acetylated histones in cells treated with this compound.
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control for 12-24 hours.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and HDAC inhibitors.
-
Extract histones using an acid extraction method or use whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate 15-20 µg of protein per lane on an SDS-PAGE gel (a 15% gel is recommended for histone separation).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
As a loading control, also probe for total Histone H3 or another housekeeping protein.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with this compound (e.g., 10, 50, 200 nM) and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Seed cells and treat with this compound (e.g., 10, 50, 100 nM) and a vehicle control for 18-24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The G1, S, and G2/M populations can be quantified using cell cycle analysis software.
Signaling Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Cell Cycle Arrest Signaling by this compound.
Caption: Workflow for Apoptosis Detection.
References
- 1. Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Trapoxin B: Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B is a potent, cell-permeable cyclotetrapeptide that acts as an irreversible inhibitor of histone deacetylases (HDACs).[1] By targeting class I and class II HDACs, this compound induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, differentiation, and apoptosis. These properties make this compound a valuable tool for studying the role of histone acetylation in cellular processes and a potential candidate for therapeutic development. This document provides detailed application notes and protocols for the use of this compound, with a focus on its solubility, handling, and application in common cell biology experiments.
Solubility and Preparation of Stock Solutions
Data Presentation: this compound Solubility
| Solvent | Solubility | Concentration | Remarks |
| DMSO (Dimethyl Sulfoxide) | Soluble | Not Quantitatively Determined | Based on the solubility of the analogue Trapoxin A, this compound is expected to be soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. |
| PBS (Phosphate-Buffered Saline) | Limited/Insoluble | Not Quantitatively Determined | Analogues of this compound have shown limited aqueous solubility.[3] Direct dissolution in PBS is not recommended. Working solutions should be prepared by diluting a DMSO stock solution into the final aqueous buffer or cell culture medium. |
| Methanol | Soluble | Not Quantitatively Determined | Trapoxin A is reported to be soluble in methanol.[2] |
| Chloroform | Soluble | Not Quantitatively Determined | Trapoxin A is reported to be soluble in chloroform.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture and biochemical assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1 mM or 5 mM).
-
Dissolution: Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for several months.
Protocol 2: In Vitro Cell Treatment with this compound
Objective: To treat cultured cells with this compound to study its effects on cellular processes.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (anhydrous DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in cell culture plates or flasks and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, viability assays, or gene expression analysis.
Protocol 3: Western Blot Analysis of Histone Acetylation
Objective: To assess the effect of this compound on the acetylation status of histones (e.g., Histone H3, Histone H4) by Western blotting.
Materials:
-
This compound-treated and vehicle-treated cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, Trichostatin A)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add supplemented lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3 or a loading control like β-actin.
-
Mandatory Visualizations
Signaling Pathway: this compound-Mediated Activation of the p53 Pathway
Inhibition of HDACs by this compound can lead to the hyperacetylation and activation of the tumor suppressor protein p53.[4][5] This activation can, in turn, induce the expression of target genes such as p21, leading to cell cycle arrest.[6][7]
Caption: this compound inhibits HDACs, leading to p53 acetylation and activation, which induces p21 and cell cycle arrest.
Experimental Workflow: Western Blot Analysis of Histone Acetylation
The following diagram outlines the key steps for assessing the impact of this compound on histone acetylation levels in cultured cells.
Caption: Workflow for analyzing histone acetylation changes induced by this compound using Western blotting.
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors activate p21(WAF1) expression via ATM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Trapoxin B Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B is a potent, irreversible inhibitor of histone deacetylases (HDACs), enzymes crucial for regulating gene expression through the modification of chromatin structure.[1] As a cyclic tetrapeptide originally isolated from the fungus Helicoma ambiens, this compound's unique mode of action involves its epoxide group, which is thought to bind covalently to the histone deacetylase enzyme.[1][2] This irreversible inhibition makes it a valuable tool for studying the roles of histone acetylation in various cellular processes, including cell cycle control and differentiation.[1] These characteristics underscore its significance as an antitumor agent and a subject of interest in drug development.[1]
This document provides a comprehensive guide to the safe handling, preparation, and storage of this compound stock solutions for laboratory use.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value |
| Molecular Formula | C₃₃H₄₀N₄O₆[3] |
| Molecular Weight | 588.7 g/mol [3] |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as Dimethyl sulfoxide (DMSO) and ethanol.[4][5] |
| CAS Number | 133155-90-5[6] |
Safety and Handling Precautions
This compound is a potent bioactive compound and should be handled with care. The following safety measures are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile is a suitable option).[7] When handling the solid form, consider using a respirator to prevent inhalation.[7][8]
-
Ventilation: All handling of this compound, especially the solid powder and the preparation of stock solutions, must be conducted in a certified chemical fume hood to avoid inhalation of aerosols or dust.[7][9]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[7] The contaminated area should then be decontaminated, for instance, with a 10% bleach solution.[7] All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[7][8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[7]
-
Inhalation: Move to fresh air.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]
-
In all cases of exposure, seek immediate medical attention.[7]
-
Preparation of this compound Stock Solution
The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculations:
-
To prepare a 10 mM stock solution, you will need to dissolve the appropriate mass of this compound in a specific volume of DMSO.
-
For example, to prepare 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 588.7 g/mol x 1000 mg/g = 5.887 mg
-
-
Therefore, you would weigh out 5.887 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
Procedure:
-
Allow the vial of this compound and the DMSO to reach room temperature before opening to prevent moisture condensation.
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.[10]
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex until the solid is completely dissolved.[10] Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Condition | Recommendation |
| Storage Temperature | Store aliquots at -20°C for short-term storage and -80°C for long-term storage. |
| Light Sensitivity | Protect from light by storing in amber-colored vials or by wrapping clear vials in foil. |
| Stability | When stored as recommended, stock solutions in DMSO are generally stable for up to one month. For longer-term storage of the solid compound, keep it in a tightly sealed vial as per the manufacturer's instructions, which is typically up to 6 months. |
Experimental Protocols and Data Presentation
The prepared this compound stock solution can be used in a variety of cell-based and biochemical assays.
Experimental Workflow:
The general workflow for utilizing the this compound stock solution in a typical cell culture experiment is depicted below.
Caption: General workflow for preparing and using this compound stock solution.
Signaling Pathway:
This compound exerts its effect by inhibiting histone deacetylases, leading to an increase in histone acetylation and subsequent changes in gene expression.
Caption: Simplified signaling pathway of this compound action.
Quantitative Data:
The biological activity of HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀).
| Compound | Target | IC₅₀ Value |
| Trapoxin A | HDAC11 | 94.4 ± 22.4 nM[11][12] |
| TD034 (Trapoxin A analogue) | HDAC11 | 5.1 ± 1.1 nM[11][12] |
Note: IC₅₀ values can vary depending on the specific assay conditions.[13]
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C33H40N4O6 | CID 395803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. [diposit.ub.edu]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. This compound | 133155-90-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 11. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting Histone Hyperacetylation with Trapoxin B via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B is a potent, irreversible inhibitor of Class I histone deacetylases (HDACs).[1][2][3] Its mechanism of action involves the covalent binding to and subsequent inhibition of HDAC enzymes, leading to the accumulation of acetylated histones within the cell.[1][4] This hyperacetylation of histones alters chromatin structure and regulates gene expression, making this compound a valuable tool for studying the role of histone acetylation in various biological processes, including cell cycle regulation and differentiation.[1] Western blot analysis is a fundamental technique used to detect the increase in acetylated histones following this compound treatment, thereby confirming its on-target activity.
Mechanism of Action
This compound, a cyclic tetrapeptide, exerts its inhibitory effect on HDACs through its α,β-epoxyketone moiety.[1][5] This functional group is thought to alkylate a residue within the active site of the enzyme, leading to irreversible inhibition.[2] The inhibition of HDACs prevents the removal of acetyl groups from lysine residues on histone tails, resulting in a state of histone hyperacetylation. This, in turn, leads to a more open chromatin structure, which is generally associated with transcriptional activation.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of this compound on histone H3 acetylation in a mammalian cell line, as determined by Western blot analysis. Data is presented as a fold change in acetylated histone H3 levels relative to a vehicle-treated control.
| This compound Concentration | Treatment Duration | Fold Change in Acetylated Histone H3 (Normalized to Total Histone H3) |
| 0 nM (Vehicle Control) | 24 hours | 1.0 |
| 10 nM | 24 hours | 2.5 ± 0.3 |
| 50 nM | 24 hours | 5.2 ± 0.6 |
| 100 nM | 24 hours | 8.9 ± 1.1 |
Note: This data is illustrative and may vary depending on the cell line, experimental conditions, and antibodies used.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to detect changes in histone acetylation following treatment with this compound.
A. Cell Culture and Treatment
-
Plate mammalian cells at a density that will allow them to reach approximately 70-80% confluency on the day of treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
B. Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail, as well as an HDAC inhibitor like Trichostatin A (TSA) to prevent post-lysis deacetylation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
D. SDS-PAGE and Western Blotting
-
Sample Preparation: Add 4x Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-acetylated-histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against a loading control (e.g., mouse anti-β-actin or mouse anti-histone H3) should also be used.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an appropriate imaging system.[7]
E. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the intensity of the total histone or loading control band.
-
Calculate the fold change in acetylation relative to the vehicle-treated control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to altered gene expression.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Trapoxin B: Application Notes and Protocols for Histone Deacetylase (HDAC) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B is a potent, naturally occurring cyclic tetrapeptide that acts as an irreversible inhibitor of histone deacetylases (HDACs), primarily targeting Class I isoforms.[1][2][3] Its high affinity and specificity make it a valuable tool for studying the role of HDACs in various biological processes, including gene expression, cell cycle regulation, and apoptosis.[4] This document provides detailed application notes and experimental protocols for utilizing this compound in both in vitro enzymatic assays and cell-based assays to assess HDAC activity and its downstream effects.
This compound exerts its inhibitory effect through its epoxyketone moiety, which is thought to alkylate a critical residue within the active site of sensitive HDAC isoforms, leading to irreversible inhibition.[4] This mechanism contrasts with reversible inhibitors like Trichostatin A (TSA), which chelate the zinc ion in the active site.[4] Due to its potent and selective nature, this compound is an excellent research tool for elucidating the specific functions of Class I HDACs.
Data Presentation
The inhibitory activity of this compound is most pronounced against Class I HDACs. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and its close analog, Trapoxin A, against various HDAC isoforms.
| Compound | HDAC Isoform | IC50 (nM) | Notes |
| This compound | HDAC1 | 0.11[5] | Highly potent inhibition. |
| This compound | HDAC6 | ~360 | Significantly less potent against this Class IIb HDAC, demonstrating selectivity.[6] |
| Trapoxin A | HDAC1 | <1 | Sub-nanomolar inhibition.[4] |
| Trapoxin A | HDAC4 | <1 | Potent inhibition of this Class IIa HDAC.[4] |
| Trapoxin A | HDAC6 | >1000 | Highly resistant, indicating selectivity for Class I and some Class IIa over Class IIb.[4] |
| Trapoxin A | HDAC11 | 94.4 ± 22.4[7][8] | Moderate inhibition of this Class IV HDAC. |
Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme source.
Experimental Protocols
In Vitro Fluorometric Histone Deacetylase (HDAC) Activity Assay
This protocol describes a method to determine the inhibitory effect of this compound on the enzymatic activity of purified HDACs using a fluorogenic substrate. The principle involves the deacetylation of a substrate, which then becomes susceptible to a developing enzyme that releases a fluorescent molecule.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing Enzyme
-
Trichostatin A (TSA) or other known HDAC inhibitor (for positive control)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Protocol:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 1 mM). Further dilute in HDAC Assay Buffer to desired concentrations.
-
Prepare a dilution series of this compound. The final concentration in the assay will be 1/10th of this concentration.
-
Prepare the fluorogenic HDAC substrate in HDAC Assay Buffer according to the manufacturer's instructions.
-
Prepare the developing enzyme in HDAC Assay Buffer according to the manufacturer's instructions.
-
Prepare the HDAC enzyme to the desired concentration in HDAC Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
In a black 96-well plate, add the following to each well:
-
Blank (No Enzyme): 40 µL HDAC Assay Buffer + 10 µL Substrate Solution
-
Negative Control (Vehicle): 30 µL HDAC Assay Buffer + 10 µL DMSO (or vehicle) + 10 µL Substrate Solution
-
Positive Control (e.g., TSA): 30 µL HDAC Assay Buffer + 10 µL TSA solution + 10 µL Substrate Solution
-
Test (this compound): 30 µL HDAC Assay Buffer + 10 µL of diluted this compound + 10 µL Substrate Solution
-
-
Add 10 µL of the diluted HDAC enzyme to the Negative Control, Positive Control, and Test wells to initiate the reaction. The final volume in each well should be 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Development:
-
Add 50 µL of the Developing Enzyme solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Negative Control - Fluorescence_Blank))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Histone Acetylation Assay by Western Blot
This protocol assesses the ability of this compound to inhibit HDAC activity within cells by measuring the accumulation of acetylated histones.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-Histone H3 (e.g., anti-AcH3K9)
-
Anti-acetyl-Histone H4
-
Anti-total Histone H3 or H4 (for loading control)
-
Anti-β-actin or GAPDH (for loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control (DMSO) for a specific duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total histone and/or a loading control protein (β-actin or GAPDH).
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone band to the intensity of the total histone or loading control band.
-
Compare the normalized values of the this compound-treated samples to the vehicle control to determine the fold-change in histone acetylation.
Visualizations
References
- 1. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Trapoxin B Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B is a potent, irreversible inhibitor of class I histone deacetylases (HDACs). It is a cyclic tetrapeptide of fungal origin, and its inhibitory activity is conferred by an α,β-epoxyketone moiety that is believed to covalently bind to the enzyme's active site.[1] Given its reactive nature and complex structure, understanding the stability and optimal storage conditions for this compound is critical for ensuring experimental reproducibility and maximizing its therapeutic potential.
These application notes provide a summary of the available information on this compound stability, recommended storage and handling procedures, and protocols for researchers to validate its stability in specific experimental contexts.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀N₄O₆ | [2] |
| Molecular Weight | 588.7 g/mol | [2] |
| CAS Number | 133155-90-5 | [3] |
| Appearance | Solid | [4] |
Stability and Degradation
As a cyclic peptide, this compound is expected to have greater resistance to proteolytic degradation compared to linear peptides.[5][6] However, its stability is significantly influenced by the presence of a reactive α,β-epoxyketone group. This epoxide is essential for its irreversible inhibition of HDACs but also represents the primary site of potential degradation.[1]
Potential Degradation Pathways:
-
Hydrolysis of the Epoxide Ring: The epoxide ring is susceptible to nucleophilic attack, particularly by water, which can lead to the formation of a diol. This reaction can be catalyzed by acidic or basic conditions.
-
Peptide Bond Hydrolysis: Like all peptides, this compound can undergo hydrolysis of its amide bonds, especially at extreme pH values and elevated temperatures, leading to linearization and loss of activity.
Recommended Storage and Handling
Based on general best practices for complex peptides and information available for the closely related Trapoxin A, the following storage conditions are recommended.
Storage Conditions
| Form | Temperature | Duration | Light/Moisture Conditions | Source |
| Solid (Lyophilized Powder) | 0 - 4°C | Short-term (days to weeks) | Keep dry and dark. | [8] |
| -20°C | Long-term (months to years) | Keep dry and dark. | [8] | |
| In Solution (e.g., in DMSO) | 0 - 4°C | Short-term (days to weeks) | Protect from light. | [8] |
| -20°C | Long-term (months) | Protect from light. Aliquot to avoid freeze-thaw cycles. | [8] |
Note: These recommendations are extrapolated from data for Trapoxin A. It is highly recommended to perform stability tests for your specific stock solutions and experimental conditions.
Handling
-
Weighing and Reconstitution: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Reconstitute the solid in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.
-
Aqueous Solutions: Prepare aqueous working solutions fresh from the stock solution on the day of use. The stability of this compound in aqueous buffers can be limited. For instance, a study on another peptide-like molecule, Polymyxin B, showed stability for 24 hours in saline and glucose solutions, with significant degradation occurring after 48-72 hours.[9]
-
Safety Precautions: Handle this compound in accordance with standard laboratory safety procedures for potent biochemicals. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound.
Protocol: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer over time at different temperatures.
Materials:
-
This compound
-
Solvent/Buffer of interest (e.g., DMSO, PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for degradation product identification)
-
Temperature-controlled incubators/water baths
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Dilute the stock solution to the final experimental concentration in the buffer(s) to be tested.
-
Aliquot the solution into multiple vials for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, 24, 48 hours at 4°C, 25°C, and 37°C).
-
At each time point, remove one aliquot from each condition and immediately analyze by HPLC to determine the remaining percentage of intact this compound. The initial (time 0) sample will serve as the 100% reference.
-
HPLC Analysis:
-
Use a gradient elution method to separate this compound from potential degradation products.
-
Monitor the peak area of this compound at a suitable wavelength (e.g., 214 nm for the peptide bond).
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
-
(Optional) Collect fractions corresponding to any new peaks and analyze by mass spectrometry to identify potential degradation products.
Protocol: Functional Stability Assessment using an HDAC Inhibition Assay
Objective: To determine the functional stability of this compound by measuring its ability to inhibit HDAC activity over time.
Materials:
-
This compound solutions aged as described in Protocol 5.1.
-
HDAC assay kit (commercially available) or a validated in-house HDAC activity assay.
-
Recombinant HDAC enzyme (e.g., HDAC1).
-
Fluorogenic HDAC substrate.
-
Assay buffer.
Procedure:
-
Use the aged this compound solutions prepared in Protocol 5.1 as the source of the inhibitor.
-
Perform an HDAC inhibition assay according to the manufacturer's instructions or your established protocol.
-
For each aged this compound sample, create a dose-response curve to determine the IC₅₀ value.
-
Compare the IC₅₀ values obtained from the aged solutions to the IC₅₀ value of a freshly prepared this compound solution.
-
An increase in the IC₅₀ value over time indicates a loss of inhibitory activity and thus, functional degradation.
Visualizations
Chemical Structure of this compound
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C33H40N4O6 | CID 395803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 133155-90-5 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 6. intavispeptides.com [intavispeptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medkoo.com [medkoo.com]
- 9. scielo.br [scielo.br]
High-Purity Trapoxin B: Recommended Suppliers and Detailed Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to sourcing high-purity Trapoxin B and utilizing it effectively in a research setting. It includes a list of recommended suppliers, detailed application notes on its mechanism of action as a histone deacetylase (HDAC) inhibitor, and robust experimental protocols for its use in cell-based assays.
Recommended Suppliers for High-Purity this compound
Sourcing high-purity this compound is critical for obtaining reliable and reproducible experimental results. While this compound is a specialized research chemical, the following supplier has been identified. Researchers are advised to request a certificate of analysis to confirm purity and other quality control parameters before purchase.
| Supplier | Product Name | Catalog Number | Purity | Available Quantity |
| American Custom Chemicals Corporation | This compound | PEP0011797 | 95.00% | 5MG |
Note: Purity and availability are subject to change. It is highly recommended to contact the supplier directly for the most current product specifications and to inquire about the availability of a detailed certificate of analysis.
Application Notes: Mechanism of Action and Cellular Effects
This compound is a potent, irreversible inhibitor of class I histone deacetylases (HDACs).[1] Its mechanism of action is central to its function as a modulator of gene expression and cell cycle progression.
Mechanism of Action:
This compound belongs to a class of cyclic tetrapeptides that exert their inhibitory effect through a reactive epoxide group.[1] This epoxide moiety is thought to covalently bind to the active site of HDAC enzymes, leading to their irreversible inactivation.[1] By inhibiting HDACs, this compound prevents the removal of acetyl groups from the lysine residues of histones. This leads to an accumulation of acetylated histones, a state known as hyperacetylation.[1]
The acetylation of histones neutralizes their positive charge, which in turn weakens the interaction between the histones and the negatively charged DNA backbone.[2][3] This results in a more relaxed or "open" chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery.[2][4] Consequently, the expression of genes that were previously silenced or repressed can be activated.[3][5]
Signaling Pathways:
The primary signaling pathway affected by this compound is the regulation of gene expression through chromatin remodeling. By inducing histone hyperacetylation, this compound can influence a multitude of downstream cellular processes.
Cellular Effects:
The alteration of gene expression by this compound can lead to various cellular outcomes, making it a valuable tool for studying cancer biology and other diseases. Key effects include:
-
Cell Cycle Arrest: By upregulating the expression of cell cycle inhibitors like p21, HDAC inhibitors can halt cell cycle progression.[6]
-
Induction of Apoptosis: this compound can promote programmed cell death by increasing the expression of pro-apoptotic genes.[6]
-
Cellular Differentiation: In certain cell types, HDAC inhibitors can induce differentiation.
-
Tumor Suppression: By activating the expression of tumor suppressor genes, this compound can inhibit the growth and proliferation of cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
1. HDAC Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on HDAC activity in vitro.
Materials:
-
Purified active HDAC enzyme (e.g., HDAC1, 2, or 3)
-
HDAC Assay Buffer
-
Fluorogenic or colorimetric HDAC substrate
-
This compound
-
Developer solution (specific to the assay kit)
-
96-well black or clear microplate
-
Plate reader capable of fluorescence or absorbance measurement
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in HDAC Assay Buffer. A typical concentration range to test would be from 1 nM to 10 µM. Prepare the HDAC enzyme and substrate according to the manufacturer's instructions.
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
HDAC Assay Buffer
-
This compound dilution or vehicle control (e.g., DMSO)
-
Diluted HDAC enzyme
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add the HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C. The optimal incubation time may need to be determined empirically.
-
Stop Reaction: Add the developer solution to each well to stop the enzymatic reaction and generate the signal.
-
Measurement: Read the fluorescence (Ex/Em specific to the substrate) or absorbance on a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
2. Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplate
-
Plate reader capable of absorbance measurement at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value.
3. Western Blot for Histone Acetylation
This protocol is used to detect changes in the levels of acetylated histones in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones or a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Trapoxin B for Chromatin Immunoprecipitation (ChIP)
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. A critical application of ChIP is the analysis of post-translational modifications of histones, such as acetylation, which are pivotal in regulating chromatin structure and gene expression.[1][2] Histone acetylation is a dynamic process controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[3] When performing ChIP for acetylated histones, it is crucial to preserve the in vivo acetylation state. After cell lysis, endogenous HDACs can rapidly remove acetyl groups from histones, leading to an underestimation of acetylation levels at specific genomic loci.
Trapoxin B, a cyclic tetrapeptide fungal metabolite, is a potent and irreversible inhibitor of Class I and II histone deacetylases.[1][4] Its mechanism of action involves the epoxyketone group, which is proposed to alkylate the enzyme, causing covalent and irreversible inhibition.[4] This contrasts with other commonly used HDAC inhibitors like Trichostatin A (TSA), which acts reversibly.[1][4] The irreversible nature of this compound makes it an excellent tool for ChIP assays, as it effectively "freezes" the histone acetylation landscape by preventing ex vivo deacetylation during sample preparation.
Mechanism of Action: Preserving Histone Acetylation
HDACs function by removing acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression. By inhibiting HDACs, this compound causes an accumulation of acetylated histones (hyperacetylation), which is associated with a more open chromatin structure (euchromatin) and transcriptional activation.[4] Incorporating this compound during cell culture and subsequent ChIP buffers ensures that the detected acetylation levels accurately reflect the physiological state of the cells at the time of harvesting.
Data Presentation
The use of this compound in ChIP experiments is expected to increase the signal for acetylated histones, particularly at transcriptionally active gene loci.
Table 1: Representative Quantitative ChIP-qPCR Data
This table illustrates the expected outcome of a ChIP-qPCR experiment using an antibody against acetylated Histone H3 (AcH3) on cells treated with either a vehicle control (DMSO) or this compound. Data are presented as "Fold Enrichment" relative to a negative control IgG immunoprecipitation.
| Genomic Locus | Target Gene Type | Treatment | Fold Enrichment (vs. IgG) |
| GAPDH Promoter | Active Housekeeping | DMSO | 15x |
| This compound | 45x | ||
| Sat2 Repeat | Heterochromatic | DMSO | 1.2x |
| This compound | 1.5x |
Data are hypothetical and for illustrative purposes.
Table 2: Comparative Potency of Common HDAC Inhibitors
This compound is a highly potent inhibitor, often effective at nanomolar concentrations. Its potency is comparable to or greater than other widely used inhibitors.
| Inhibitor | Mechanism | Typical IC₅₀ | Reference |
| This compound | Irreversible | ~1-10 nM | [5] |
| Trichostatin A (TSA) | Reversible | ~2-40 nM | [6] |
| Sodium Butyrate | Reversible | Millimolar (mM) | [5] |
Experimental Protocols
This protocol provides a detailed methodology for performing a ChIP assay using this compound to preserve histone acetylation states.
Materials
-
Cell Culture Medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (Stock solution in DMSO, e.g., 1 mM)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Protease Inhibitor Cocktail
-
Lysis Buffers (Recipes below)
-
ChIP-validated antibody (e.g., anti-Acetyl-Histone H3)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Buffer Recipes
-
Lysis Buffer 1 (Cell Lysis): 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40, 0.25% Triton X-100, 1x Protease Inhibitors, 50 nM this compound .
-
Lysis Buffer 2 (Nuclear Lysis): 10 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 1x Protease Inhibitors, 50 nM this compound .
-
IP Dilution/Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 2 mM EDTA, 1x Protease Inhibitors, 50 nM this compound .
-
Elution Buffer: 1% SDS, 100 mM NaHCO₃.
Protocol
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency. For a standard ChIP, aim for 1-5 x 10⁷ cells per immunoprecipitation.
-
Add this compound directly to the culture medium to a final concentration of 50 nM.
-
Incubate cells for 5-6 hours under normal culture conditions. This step allows for the accumulation of acetylated histones in vivo.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer 1 and incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in Lysis Buffer 2.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-800 bp using a sonicator. Optimization is critical and cell-type dependent.[7] Keep samples on ice throughout sonication to prevent overheating.
-
After sonication, centrifuge at 16,000 x g for 10 minutes at 4°C to pellet debris. Transfer the supernatant (soluble chromatin) to a new tube.
-
-
Immunoprecipitation (IP):
-
Dilute the chromatin with IP Dilution/Wash Buffer. Save a small aliquot (e.g., 2%) as the "Input" control.
-
Add the ChIP-validated primary antibody (e.g., anti-AcH3) and a negative control (e.g., Normal Rabbit IgG) to separate tubes of chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads to each IP and incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. A typical series includes low salt, high salt, and LiCl washes, followed by a final wash with TE buffer. Ensure this compound is included in wash buffers for maximum stringency in preserving acetylation.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with shaking.[8]
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). Also, process the "Input" sample in parallel.[2]
-
-
DNA Purification:
-
Treat the samples with RNase A for 1 hour at 37°C, followed by Proteinase K for 2 hours at 55°C.[8]
-
Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
Experimental Workflow Visualization
References
- 1. Trichostatin A and trapoxin: novel chemical probes for the role of histone acetylation in chromatin structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChIP-seq Data Processing and Relative and Quantitative Signal Normalization for Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Trapoxin B not inhibiting HDAC activity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Trapoxin B, specifically when no inhibition of histone deacetylase (HDAC) activity is observed. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reagent and Compound Integrity
Q1: We are not observing any HDAC inhibition with our new batch of this compound. What could be the cause?
A1: A lack of activity from a new batch of this compound can stem from several factors related to the compound itself:
-
Purity and Integrity: The purity of each batch can differ. Impurities may interfere with the assay, or the compound may have degraded. The epoxide group of this compound is crucial for its inhibitory activity, and its reduction leads to a complete loss of function.[1][2]
-
Storage and Handling: this compound is a cyclic tetrapeptide and can be susceptible to degradation.[3] It is critical to store it correctly, typically at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution in a suitable solvent like DMSO.[4]
-
Solubility: Inconsistent solubility can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved in the stock solvent before preparing working dilutions. Some Trapoxin analogues have been noted for limited aqueous solubility.[5]
Q2: How can we validate the activity of our this compound?
A2: It is essential to perform a quality control (QC) check on each new batch. We recommend the following:
-
In Vitro HDAC Activity Assay: Determine the IC50 value of the new batch against a known sensitive HDAC isoform (e.g., recombinant HDAC1) and compare it to literature values or results from a previously validated batch.[6]
-
Cell-Based Target Engagement: Treat a sensitive cell line with this compound and measure the acetylation of a known HDAC substrate, such as core histones, via Western blot.[2] An accumulation of acetylated histones indicates target engagement.[2]
-
Mass Spectrometry: To confirm the integrity of the compound, you can verify its molecular weight using mass spectrometry. The molecular formula for this compound is C₃₃H₄₀N₄O₆, with a molecular weight of approximately 588.7 g/mol .[7]
Category 2: Experimental Protocol and Assay Design
Q3: We don't see inhibition in our in-vitro fluorometric HDAC assay. What could be wrong with our protocol?
A3: Several factors in the assay protocol itself can lead to a lack of observed inhibition:
-
Incorrect Reagent Order/Incubation: Ensure that all reagents are added in the correct order as specified by your assay kit's protocol. Pre-incubation of the enzyme with the inhibitor before adding the substrate is often necessary. Incubation times and temperatures must be strictly followed.[8]
-
Enzyme Concentration: The amount of HDAC enzyme used might be too high, requiring a much higher concentration of this compound to achieve inhibition. Optimize the enzyme concentration to ensure the assay is in the linear range.
-
Substrate Concentration: The concentration of the acetylated substrate can influence the apparent IC50 value. Ensure you are using the recommended substrate concentration for your specific assay.
-
Assay Buffer Composition: Check the pH and components of your assay buffer. For example, the presence of certain salts can interfere with the reaction.
Q4: Our cell-based assay shows no effect from this compound. Why might this be?
A4: If an in-vitro assay works but a cell-based assay does not, the issue likely involves cellular factors:
-
Cell Permeability: While this compound is generally cell-permeable, different cell lines may have varying levels of uptake.
-
Drug Efflux: Some cell lines, particularly cancer cells, may express efflux pumps that actively remove the compound from the cell, preventing it from reaching its target.
-
Compound Stability in Media: this compound could be unstable or be degraded by proteases in the cell culture medium.[3] Consider using serum-free media for the duration of the treatment or supplementing with protease inhibitors.[3]
Category 3: Target Specificity and Data Interpretation
Q5: Is this compound expected to inhibit all HDAC isoforms?
A5: No, this compound is not a pan-HDAC inhibitor. It shows potent activity against Class I HDACs (like HDAC1) and some Class II HDACs (like HDAC4).[6][9] However, it is notably a very weak inhibitor of HDAC6.[6][9] If your experimental system or readout is primarily dependent on HDAC6 activity (e.g., tubulin acetylation), you will likely observe little to no effect. Trichostatin A (TSA) is a good positive control as it inhibits a broader range of HDACs, including HDAC6.[6][9]
Q6: What is the precise mechanism of this compound inhibition? Is it reversible?
A6: this compound is considered an essentially irreversible inhibitor of Class I HDACs.[2][10] The mechanism was initially thought to involve covalent alkylation of the enzyme by the α,β-epoxyketone side-chain.[2][6] However, more recent structural studies of Trapoxin A (a close analogue) with HDAC8 show that the ketone moiety is attacked to form a tight-binding, zinc-bound tetrahedral intermediate, while the epoxide ring remains intact.[10] This results in a very slow dissociation rate, making the inhibition "essentially irreversible" in the context of a typical experiment.[10] This is in contrast to hydroxamic acid-based inhibitors like TSA, which are reversible.[2]
Quantitative Data: Inhibitory Potency of Trapoxin
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Trapoxin (TPX) against various HDAC isoforms, highlighting its selectivity.
| Inhibitor | HDAC1 (Class I) | HDAC4 (Class IIa) | HDAC6 (Class IIb) | Reference |
| Trapoxin (TPX) | <1 nM | <1 nM | >1 µM | [6][9] |
| Trichostatin A (TSA) | ~2 nM | ~4 nM | ~2 nM | [6][9] |
Note: Values are approximate and can vary based on assay conditions.
Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC Activity Assay
This protocol is a general guideline based on commercially available kits for measuring HDAC activity.[8][11]
-
Prepare Reagents:
-
HDAC Assay Buffer: Prepare as recommended by the kit manufacturer.
-
HDAC Substrate: Dilute the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to the working concentration in HDAC Assay Buffer.
-
This compound: Prepare a 10-point serial dilution series (e.g., from 100 µM to 1 pM) in HDAC Assay Buffer. Include a DMSO-only vehicle control.
-
HDAC Enzyme: Dilute purified recombinant HDAC1 enzyme to its optimal working concentration in cold HDAC Assay Buffer.
-
Developer Solution: Prepare the developer solution containing a protease (e.g., Trypsin) as per the kit instructions.[11]
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of each this compound dilution or vehicle control to the appropriate wells.
-
Add 40 µL of the diluted HDAC enzyme solution to each well.
-
Incubate the plate for 20 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the HDAC substrate solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of Developer Solution to each well.
-
Incubate for 15-20 minutes at 37°C.
-
Read the fluorescence on a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[8][11]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Plot the fluorescence intensity against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cell-Based Western Blot for Histone Acetylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or Jurkat) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 6-24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 250 nM TSA).
-
-
Histone Extraction:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold PBS.
-
Perform an acid extraction of histones or prepare whole-cell lysates using RIPA buffer supplemented with protease and HDAC inhibitors (use TSA and Nicotinamide for broad inhibition during lysis).
-
-
Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 15-20 µg of protein per lane on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total Histone H3 or β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the acetylated histone signal to the total histone or loading control signal.
-
A dose-dependent increase in the normalized acetyl-histone signal indicates successful HDAC inhibition by this compound.
-
Visualizations: Workflows and Mechanisms
Caption: Mechanism of HDAC inhibition by this compound.
Caption: Troubleshooting workflow for failed this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C33H40N4O6 | CID 395803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. pnas.org [pnas.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Optimizing Trapoxin B Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of Trapoxin B, focusing on strategies to mitigate its toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, irreversible inhibitor of mammalian histone deacetylases (HDACs). By inhibiting HDACs, this compound leads to the accumulation of acetylated histones in cells. This hyperacetylation alters chromatin structure and gene expression, which can result in the induction of cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[1]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: Due to the lack of specific published IC50 values for this compound across a wide range of cell lines, a good starting point is to perform a dose-response experiment. Based on data for the closely related compound, Trapoxin A, which has an IC50 of 94.4 ± 22.4 nM against HDAC11, we recommend an initial pilot experiment with a broad concentration range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM) to determine the optimal range for your specific cell line and experimental endpoint.[2]
Q3: How can I reduce the toxicity of this compound to non-cancerous cells?
A3: Reducing off-target toxicity is a key challenge. The primary strategy is to determine the therapeutic window by comparing the cytotoxic concentration 50% (CC50) in normal cells to the half-maximal inhibitory concentration (IC50) in your cancer cell line of interest. A higher selectivity index (SI = CC50 / IC50) indicates a wider therapeutic window.[1][3][4][5][6] We recommend performing cytotoxicity assays on a relevant normal cell line in parallel with your cancer cell line experiments to establish this therapeutic window.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock can then be serially diluted to the desired working concentrations in your cell culture medium. To minimize solvent-induced toxicity, ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% (v/v). Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Q5: What are the expected cellular effects of this compound treatment?
A5: Treatment with this compound is expected to induce histone hyperacetylation. Downstream effects commonly observed in cancer cells include cell cycle arrest (often at the G1 or G2/M phase), inhibition of proliferation, and induction of apoptosis. The specific effects and their magnitude can vary depending on the cell type, this compound concentration, and duration of exposure.
Data Presentation
While specific IC50 and CC50 values for this compound are not widely available in the literature, the following table provides a reference point based on the related compound, Trapoxin A, and illustrates how to present experimentally determined data. Researchers are strongly encouraged to determine these values for their specific cell systems.
| Compound | Target | IC50 (nM) | Cell Line for IC50 | CC50 (µM) | Normal Cell Line for CC50 | Selectivity Index (SI) |
| Trapoxin A | HDAC11 | 94.4 ± 22.4[2] | (Enzymatic Assay) | Data not available | Not applicable | Not applicable |
| This compound | HDACs | User-determined | e.g., MCF-7 (Breast Cancer) | User-determined | e.g., MCF-10A (Non-tumorigenic Breast Epithelial) | Calculated (CC50/IC50) |
| This compound | HDACs | User-determined | e.g., A549 (Lung Cancer) | User-determined | e.g., BEAS-2B (Normal Lung Bronchial Epithelial) | Calculated (CC50/IC50) |
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal concentration of this compound and assess its effects on cell viability and apoptosis.
Protocol 1: Determining IC50 and CC50 using the MTT Assay
This protocol is for assessing cell viability and proliferation to determine the half-maximal inhibitory concentration (IC50) in cancer cells and the 50% cytotoxic concentration (CC50) in normal cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Normal (non-cancerous) cell line (e.g., MCF-10A, BEAS-2B)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., <0.5%).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration and use non-linear regression to determine the IC50 or CC50 value.
Protocol 2: Assessing Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA), and collect any floating cells from the medium as they may be apoptotic.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Measuring Caspase-3 Activity
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, harvest and lyse the cells according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (at the appropriate excitation/emission wavelengths for fluorometric assays).
-
Data Analysis: Compare the caspase-3 activity in this compound-treated samples to the untreated control.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. Phenol red in the medium can interfere. | Use sterile technique. Use phenol red-free medium for the assay. |
| Low signal or poor formazan crystal formation | Cell density is too low. Incubation time with MTT is too short. The compound is precipitating. | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Check for compound precipitation under a microscope; if present, adjust solvent concentration or use a different solvent. |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
Annexin V/PI Staining
| Problem | Possible Cause | Solution |
| High percentage of PI-positive cells in control | Harsh cell handling during harvesting. Cells were overgrown or unhealthy before treatment. | Use a gentle cell detachment method. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Weak Annexin V signal | Insufficient incubation time. Low calcium concentration in the binding buffer. Reagents are expired. | Increase incubation time up to 20 minutes. Ensure the binding buffer contains adequate calcium. Use fresh reagents. |
| High Annexin V-positive population in negative control | Spontaneous apoptosis in culture. Over-trypsinization. | Use healthy, low-passage cells. Minimize trypsin exposure time. |
Caspase-3 Activity Assay
| Problem | Possible Cause | Solution |
| High background signal | Non-specific protease activity. | Include a control with a caspase-3 inhibitor to determine the specific signal. |
| Low signal | Insufficient cell lysis. Low protein concentration. Caspase-3 is not activated at the chosen time point or concentration. | Optimize the lysis procedure. Ensure you are loading enough protein per well. Perform a time-course and dose-response experiment to find the optimal conditions for caspase-3 activation. |
| High variability between replicates | Inaccurate protein quantification. Pipetting errors. | Use a reliable protein quantification method and ensure accuracy. Use calibrated pipettes. |
Mandatory Visualizations
Signaling Pathway
Caption: this compound induced apoptotic signaling pathway.
Experimental Workflow
References
Trapoxin B Cytotoxicity Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Trapoxin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible histone deacetylase (HDAC) inhibitor.[1] Its primary mechanism of action involves the accumulation of acetylated histones within cells, which leads to the modulation of gene expression.[1] This can result in the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis, making it a subject of interest in cancer research.[2]
Q2: In which phase of the cell cycle does this compound typically induce arrest?
As an HDAC inhibitor, this compound is known to cause cell cycle arrest, primarily in the G1 phase.[3] This arrest is often associated with the increased expression of the cyclin-dependent kinase inhibitor p21 and the downregulation of cyclin A.[4]
Q3: What are the expected morphological changes in cells treated with this compound?
Cells undergoing apoptosis induced by HDAC inhibitors like this compound may exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.
Q4: I am not observing the expected cytotoxicity with this compound. What are some possible reasons?
Several factors could contribute to a lack of expected cytotoxicity:
-
Compound Instability: Ensure that your this compound stock solution is properly stored, protected from light, and has not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh dilutions for each experiment.[5][6]
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration range.[5]
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to HDAC inhibitors.[5]
-
Incorrect Timepoint: The duration of your experiment may not be sufficient to observe a cytotoxic effect. A time-course experiment is recommended to identify the optimal incubation period.[5]
Q5: Conversely, I am observing higher-than-expected cytotoxicity. What should I consider?
If you observe excessive cell death, even at low concentrations, consider the following:
-
High Compound Concentration: Your working concentrations may be too high for your particular cell line, leading to off-target effects and acute toxicity. A dose-response curve with a wider range of dilutions is essential.[5]
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to HDAC inhibition.[5]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically below 0.5%).
Data Presentation: Cytotoxicity of HDAC Inhibitors
| Cell Line | Cancer Type | HDAC Inhibitor | IC50 (µM) | Assay Type |
| HCT116 | Colon Carcinoma | Vorinostat | ~2.5 | MTT |
| HeLa | Cervical Cancer | Vorinostat | ~3.0 | MTT |
| Jurkat | T-cell Leukemia | Vorinostat | ~0.5 | MTT |
| MCF-7 | Breast Cancer | Vorinostat | ~4.0 | MTT |
| A549 | Lung Carcinoma | Vorinostat | ~5.0 | MTT |
| U937 | Histiocytic Lymphoma | Vorinostat | ~1.5 | MTT |
Note: IC50 values can vary between experiments due to factors such as cell passage number, confluency, and assay conditions.[7]
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Adherent cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your adherent cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key proteins involved in apoptosis, such as cleaved caspase-3 and members of the Bcl-2 family.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p21)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[5]
-
-
Analysis:
-
Analyze the band intensities to determine the relative changes in protein expression or cleavage. Normalize to a loading control like β-actin or GAPDH.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Apoptosis Signaling Pathway Induced by HDAC Inhibitors.
Caption: Experimental Workflow for MTT Assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed | - Compound degradation- Incorrect concentration- Insufficient incubation time- Cell line resistance | - Prepare fresh stock solutions of this compound.- Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify the sensitivity of your cell line to other HDAC inhibitors. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No increase in p21 or decrease in cyclin A expression | - Ineffective concentration of this compound- Problems with Western blot protocol | - Confirm the activity of your this compound stock.- Optimize your Western blot protocol, including antibody concentrations and incubation times. Include positive and negative controls. |
| No activation of caspases or PARP cleavage | - Cell line may be resistant to apoptosis- Timepoint of analysis is not optimal | - Investigate alternative cell death pathways.- Perform a time-course experiment to detect the peak of apoptosis. |
References
- 1. Generation and Characterization of Novel Contilisant+Tubastatin a Multitarget Small Molecules Against Glioblastoma | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Troubleshooting inconsistent results with Trapoxin B
Welcome to the technical support center for Trapoxin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and generally irreversible inhibitor of histone deacetylases (HDACs).[1][2] It belongs to a class of cyclic tetrapeptide antibiotics.[1] Its primary mechanism of action involves the α,β-epoxyketone side-chain, which is thought to alkylate a residue within the active site of the enzyme, leading to its inactivation.[1] This inhibition of HDACs results in the hyperacetylation of histone proteins, which plays a crucial role in the regulation of chromatin structure and gene expression.[1][2] this compound has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cell lines.[1][2]
Q2: How should I prepare and store my this compound stock solution?
For optimal results and to minimize variability, proper handling of this compound is crucial.
-
Reconstitution: this compound is typically provided as a lyophilized powder. It is recommended to dissolve it in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Storage of Stock Solution: Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. A common recommendation for stock solutions in DMSO is storage at -20°C for up to one month and at -80°C for up to six months.
-
Working Dilutions: When preparing working dilutions in aqueous cell culture media, it is important to ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells and is consistent across all experimental conditions, including vehicle controls.
Q3: Is this compound selective for specific HDAC isoforms?
This compound is a potent inhibitor of class I HDACs.[3] However, its selectivity profile is not absolute, and it can inhibit other HDAC isoforms to varying degrees. For instance, studies have shown that while it strongly inhibits HDAC1 and HDAC4, HDAC6 is highly resistant to Trapoxin.[4] This differential sensitivity can be a source of inconsistent results if the expression levels of different HDAC isoforms vary between the cell lines or tissues being studied.
Q4: What are the expected cellular effects of this compound treatment?
Treatment of cells with this compound typically leads to a range of biological responses, including:
-
Histone Hyperacetylation: A hallmark of HDAC inhibitor activity, leading to an accumulation of acetylated histones.[1]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1 and/or G2/M phases, depending on the cell type and experimental conditions.[1]
-
Apoptosis: Induction of programmed cell death is a common outcome of this compound treatment in cancer cell lines.
-
Gene Expression Changes: By altering chromatin structure, this compound can lead to the re-expression of silenced tumor suppressor genes and modulate the expression of other genes involved in cell proliferation and survival.[5]
Troubleshooting Inconsistent Results
Issue 1: Little to No Effect Observed at Expected Concentrations
Possible Causes:
-
Compound Instability/Degradation: Improper storage of the stock solution (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to the degradation of this compound. The epoxide group is critical for its activity and can be susceptible to hydrolysis.
-
Low Cell Permeability or Efflux: While generally cell-permeable, differences in cell membrane composition or the expression of efflux pumps in certain cell lines could reduce the intracellular concentration of this compound.
-
Cell Line Resistance: The target cells may have inherent resistance to HDAC inhibitors due to mutations in HDACs, upregulation of compensatory pathways, or high levels of drug-metabolizing enzymes.
-
Suboptimal Incubation Time: The duration of treatment may be insufficient for the desired biological effect to manifest.
Recommended Solutions:
-
Verify Compound Activity: Use a new, properly stored aliquot of this compound. If possible, test its activity in a well-characterized, sensitive cell line as a positive control.
-
Increase Concentration and/or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and assay.
-
Assess Histone Acetylation: As a primary indicator of target engagement, check for an increase in acetylated histones (e.g., acetyl-H3, acetyl-H4) by Western blotting. This can confirm if the compound is entering the cells and inhibiting HDACs.
-
Consider a Different HDAC Inhibitor: If resistance is suspected, trying a different class of HDAC inhibitor, such as a hydroxamic acid like Trichostatin A (TSA), may be beneficial as it has a reversible binding mechanism.[1][6]
Issue 2: High Variability Between Replicates or Experiments
Possible Causes:
-
Incomplete Solubilization: this compound, especially at higher concentrations, may not be fully soluble in aqueous media, leading to uneven exposure of cells to the compound. Analogs of this compound have been noted to have limited aqueous solubility.[7]
-
Inconsistent Cell Seeding: Variations in cell density at the time of treatment can significantly impact the observed effects.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes for stock solutions, can lead to significant differences in final concentrations.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to skewed results.
Recommended Solutions:
-
Ensure Complete Dissolution: After diluting the DMSO stock in cell culture medium, vortex the solution thoroughly. Visually inspect for any precipitate before adding it to the cells.
-
Standardize Cell Seeding: Use a cell counter to ensure consistent cell numbers in each well or plate. Allow cells to adhere and resume growth for a consistent period (e.g., 24 hours) before treatment.
-
Prepare Master Mixes: For treating multiple wells, prepare a master mix of the final this compound concentration to minimize pipetting errors between replicates.
-
Mitigate Edge Effects: Fill the outer wells of multi-well plates with sterile PBS or media without cells to create a humidity barrier and avoid using these wells for experimental data points.
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Possible Causes:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Non-specific Cytotoxicity: At high concentrations, many compounds, including HDAC inhibitors, can induce cytotoxicity through mechanisms other than their primary mode of action.[8][9] Normal cells are generally more resistant to HDAC inhibitors than tumor cells.[5]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in cellular acetylation homeostasis.
Recommended Solutions:
-
Include Proper Controls: Always run a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent alone.
-
Perform a Dose-Response Curve: Determine the cytotoxic concentration range for your specific cell line to identify a suitable window for observing specific, on-target effects.
-
Use a Less Potent Analog or a Reversible Inhibitor for Comparison: Comparing the effects of this compound to a structurally related but less active compound or a reversible inhibitor like TSA can help distinguish on-target from off-target effects.[10]
-
Knockdown of Target HDACs: In more advanced troubleshooting, using siRNA or other gene-editing techniques to reduce the expression of specific HDACs can help confirm that the observed phenotype is indeed due to the inhibition of the intended target.
Data Presentation
Table 1: Comparative IC50 Values of Trapoxin A and Analogs in Various Cell Lines
| Compound/Analog | Cell Line | Assay Type | IC50 (nM) | Reference |
| Trapoxin A | HDAC11 (enzymatic) | In vitro | 94.4 ± 22.4 | [7][10][11][12] |
| TD034 (Trapoxin A analog) | HDAC11 (enzymatic) | In vitro | 5.1 ± 1.1 | [7][10][11][12] |
| CHAP1 (this compound analog) | HDAC1 (enzymatic) | In vitro | ~1.9 | [13] |
Note: Data for this compound is limited in the literature; Trapoxin A and its analogs are presented for comparative purposes.
Experimental Protocols
General Protocol for Assessing Histone Acetylation by Western Blot
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1-100 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to also include an HDAC inhibitor (like TSA or a broad-spectrum HDAC inhibitor cocktail) in the lysis buffer to prevent post-lysis deacetylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). Also, probe a separate blot or strip the same blot for total histone H3 or another loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone or loading control signal.
General Protocol for Apoptosis Induction and Detection by Flow Cytometry
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified duration (e.g., 24-72 hours). Include a positive control for apoptosis induction (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichostatin A and trapoxin: novel chemical probes for the role of histone acetylation in chromatin structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichostatin A and trapoxin: Novel chemical probes for the role of histone acetylation in chromatin structure and function | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aobious.com [aobious.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Trapoxin B off-target effects
Technical Support Center: Trapoxin B
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on identifying and minimizing the off-target effects of this compound to ensure data integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, cyclic tetrapeptide that acts as an irreversible inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism involves the α,β-epoxyketone moiety in its structure, which is thought to alkylate a critical residue within the active site of target HDACs, leading to irreversible inhibition.[1] This inhibition results in the hyperacetylation of histone proteins, which relaxes chromatin structure and alters gene expression.[1] this compound is a member of a class of natural products that are generally potent inhibitors of class I HDACs.[2]
Q2: Which HDAC isoforms does this compound inhibit? Is it selective?
This compound is considered a pan-HDAC inhibitor, primarily targeting class I HDACs.[2] However, it also shows activity against class II HDACs, though with differing potency. For instance, HDAC6, a class IIb enzyme, has been shown to be highly resistant to Trapoxin compared to class I HDACs like HDAC1.[3] This suggests that while broadly active, this compound possesses a degree of selectivity, with a preference for class I isoforms.[3] The epoxyketone group, in particular, appears to enhance selectivity for HDAC1 over HDAC6.[3]
Q3: What are the potential off-target effects of this compound?
Beyond its intended HDAC targets, the reactive nature of this compound and the broad functional roles of HDACs mean that off-target effects are a significant consideration. While specific non-HDAC off-targets for this compound are not extensively documented in dedicated public studies, HDAC inhibitors with similar chemical features (e.g., hydroxamate-based inhibitors) have been found to engage other metalloenzymes. A notable example is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase, which was identified as a frequent off-target of hydroxamate-based HDAC inhibitors.[4] Given that off-target interactions can lead to unexpected phenotypes or toxicity, it is crucial to experimentally validate that the observed effects are due to HDAC inhibition.[4][5]
Q4: How do I choose an appropriate working concentration for this compound?
The optimal concentration is highly dependent on the cell type and experimental endpoint.
-
Start with a Dose-Response Curve: Treat your cells with a wide range of this compound concentrations (e.g., from low nanomolar to micromolar) for a fixed duration (e.g., 24 hours).
-
Assess On-Target Activity: Use Western blotting to measure the level of acetylation of a known HDAC substrate, such as histone H3 (a marker for class I HDACs) or α-tubulin (a marker for HDAC6). The lowest concentration that produces a robust increase in acetylation is a good starting point for your experiments.
-
Evaluate Cytotoxicity: Concurrently, perform a cell viability assay (e.g., MTT or MTS) to determine the concentration at which this compound becomes cytotoxic to your cells.[6] Aim to use a concentration that effectively inhibits HDACs without causing excessive cell death, unless cytotoxicity is the intended outcome.[7]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on distinguishing on-target from off-target effects.
Issue 1: I'm observing high levels of cytotoxicity, even at concentrations that barely induce histone hyperacetylation.
-
Potential Cause: This could be a genuine off-target toxic effect. Your cell line might be particularly sensitive to the inhibition of a non-HDAC protein or the disruption of a pathway unrelated to histone acetylation.[7]
-
Troubleshooting Steps:
-
Use an Orthogonal HDAC Inhibitor: Treat your cells with a structurally different pan-HDAC inhibitor (e.g., Trichostatin A, a reversible hydroxamate-based inhibitor).[1] If this compound recapitulates the desired phenotype (e.g., cell cycle arrest) without the excessive toxicity at concentrations that yield similar levels of histone hyperacetylation, it suggests the toxicity of this compound may be an off-target effect.
-
Perform a Time-Course Experiment: Analyze cell viability at earlier time points. This compound's effect might be rapid, and a shorter incubation period could be sufficient to observe the on-target effect before significant off-target toxicity manifests.
-
Consider Chemical Proteomics: For in-depth investigation, advanced techniques like chemical proteomics can identify cellular off-targets.[8][9] This involves using a tagged version of the drug to pull down binding partners from cell lysates for identification by mass spectrometry.[9][10]
-
Issue 2: this compound induces the expected histone hyperacetylation, but the downstream phenotype (e.g., apoptosis, gene expression change) is not what I expected based on the literature.
-
Potential Cause: The observed phenotype could be due to the inhibition of a specific HDAC isoform that is uniquely important in your cell model, or it could be an off-target effect. Cell line-specific differences are a major factor in experimental outcomes.[7]
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is engaging its target in your cells. A Cellular Thermal Shift Assay (CETSA) can be used to verify that the drug binds to and stabilizes HDACs within the cell.
-
Use Isoform-Selective Inhibitors: If available, use inhibitors with higher selectivity for specific HDAC isoforms (e.g., an HDAC6-selective inhibitor) to see if you can parse the contributions of different HDACs to the phenotype.[11]
-
Rescue Experiment: If you hypothesize that the effect is due to inhibition of a specific HDAC (e.g., HDAC1), you can attempt a rescue experiment by overexpressing a drug-resistant mutant of HDAC1 to see if it reverses the phenotype.
-
Broad Proteomic/Transcriptomic Analysis: Perform quantitative proteomics or RNA-seq to get an unbiased view of the cellular response.[12] This can reveal unexpected pathway modulation and help generate new hypotheses about on- and off-target effects.[13]
-
Quantitative Data Summary
For comparative purposes, the inhibitory concentrations (IC50) of Trapoxin and related compounds against different HDAC isoforms are summarized below. Note that values can vary between studies based on assay conditions.
| Compound | Target HDAC | IC50 (nM) | Notes |
| Trapoxin A | HDAC1 | Subnanomolar | Epoxyketone group enhances selectivity for HDAC1.[3] |
| HDAC6 | 360 - 40,000 | Highly resistant compared to HDAC1.[3] | |
| Trapoxin A | HDAC11 | 94.4 ± 22.4 | Used as a reference compound in developing selective HDAC11 inhibitors.[14] |
| TD034 | HDAC11 | 5.1 ± 1.1 | A potent and selective Trapoxin A analogue developed for HDAC11.[14] |
| CHAP15 | HDAC1 | Low Nanomolar | A synthetic hybrid of Trapoxin and Trichostatin A; shows 87-fold selectivity for HDAC1 over HDAC6.[3] |
| HDAC6 | >10x higher than HDAC1 | Demonstrates how the cyclic peptide structure influences selectivity.[3] |
Section 3: Key Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol verifies the on-target activity of this compound by measuring histone hyperacetylation.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 6-24 hours).
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing a protease inhibitor cocktail.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend the pellet in water.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading.[7]
Protocol 2: Affinity-Purification Mass Spectrometry (AP-MS) for Off-Target ID
This advanced protocol provides an unbiased method to identify cellular binding partners of this compound. It requires expertise in chemical biology and proteomics.
-
Probe Synthesis: Synthesize a this compound analogue that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with HDAC binding.[10]
-
Cell Lysate Preparation: Grow cells to a high density and prepare a native cell lysate in a non-denaturing buffer containing protease inhibitors.
-
Affinity Pulldown:
-
Immobilize the biotinylated this compound probe on streptavidin-coated magnetic beads.[10]
-
Incubate the probe-coated beads with the cell lysate to allow for protein binding.
-
As a control, perform a parallel pulldown with beads alone or beads coated with a non-functionalized biotin tag.
-
For competitive elution, incubate the lysate with the beads and then add a high concentration of free, unmodified this compound to displace specific binders.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., SDS sample buffer).
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
-
Data Analysis: Identify proteins that are significantly enriched in the this compound probe pulldown compared to the negative controls. These proteins are candidate on- and off-targets requiring further validation.
Section 4: Visual Diagrams
Signaling & Experimental Workflows
Caption: On-target mechanism of this compound leading to altered gene transcription.
Caption: A troubleshooting workflow for distinguishing on-target vs. off-target effects.
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Proteomic Response Revealed Signaling Pathways Involving in the Mechanism of Polymyxin B-Induced Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 14. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Trapoxin B Permeability in B-Cell Experiments
Welcome to the technical support center for improving the cellular uptake of Trapoxin B, a potent histone deacetylase (HDAC) inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges with this compound permeability in B-lymphocytes.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and offers structured solutions.
Issue 1: Low or No Observable Effect of this compound on B-cells
If you are not observing the expected biological effects of this compound (e.g., changes in histone acetylation, cell cycle arrest, apoptosis), poor cell permeability is a likely cause.
Possible Cause 1: Suboptimal Solvent or Concentration
This compound is a hydrophobic molecule, and its solubility and delivery into cells can be highly dependent on the solvent system used.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds and is known to enhance membrane permeability.[1][2][3][4][5]
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For cell culture experiments, ensure the final concentration of DMSO in the media does not exceed a level that is toxic to your specific B-cell line (typically ≤ 0.5%).
-
Protocol: See "Experimental Protocol 1: Enhancing this compound Permeability with DMSO."
-
-
Evaluate Alternative Solvents: If DMSO toxicity is a concern, other solvents or co-solvent systems can be explored, although their efficacy may vary.
Possible Cause 2: Inherent Low Permeability of B-cell Membranes
B-cell membranes can be challenging for certain compounds to penetrate.
Troubleshooting Steps:
-
Employ Permeabilizing Agents: Mild, transient permeabilization of the cell membrane can increase uptake.
-
Utilize Drug Delivery Systems: Advanced delivery methods can bypass membrane barriers.
-
Liposomal Formulations: Encapsulating this compound within lipid-based vesicles can facilitate its entry into cells.[6][7][8][9][10] Liposomes can fuse with the cell membrane, delivering the drug directly into the cytoplasm.
-
Nanoparticle Formulations: Polymeric nanoparticles can be used to encapsulate and deliver HDAC inhibitors, improving their solubility, stability, and cellular uptake.[11][12][13][14][15]
-
Protocol: See "Experimental Protocol 2: Liposomal Delivery of this compound."
-
Issue 2: Inconsistent Results Between Experiments
Variability in the observed effects of this compound can stem from inconsistencies in compound preparation and handling.
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Ensure this compound is fully dissolved in the stock solution. Gentle warming and vortexing can aid dissolution.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment from the stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Control for Vehicle Effects: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for B-cell lines?
A1: The optimal concentration can vary significantly between different B-cell lines. Based on the literature for HDAC inhibitors, a starting point for in vitro assays is often in the nanomolar to low micromolar range. A dose-response experiment is crucial to determine the IC50 for your specific cell line and experimental endpoint.
Q2: How can I confirm that this compound is entering the B-cells and inhibiting HDACs?
A2: The most direct way is to perform a Western blot to assess the acetylation status of histones (e.g., acetylated-Histone H3, acetylated-Histone H4) or other known non-histone targets of HDACs. An increase in acetylation levels upon this compound treatment indicates successful cell entry and target engagement.
Q3: Are there any chemical modifications to this compound that can improve its permeability?
A3: While direct modification of this compound may require significant medicinal chemistry expertise, the principles of improving permeability often involve increasing lipophilicity or adding moieties that facilitate active transport.[16] Research on Trapoxin A analogues has shown that modifications to the structure can alter its properties and selectivity.[17][18] For most labs, utilizing drug delivery systems is a more accessible approach.
Q4: Can I use cyclodextrins to improve the solubility and delivery of this compound?
A4: Yes, cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility and stability.[19][20][21][22][23] This can be a viable strategy to enhance the delivery of this compound to B-cells in culture.[19][20]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant literature on drug delivery systems for HDAC inhibitors.
Table 1: Nanoparticle-Based Delivery of HDAC Inhibitors
| Nanoparticle Type | Size | Drug Loading Efficiency | Key Finding | Reference |
| Maleate-esterified corn starch nanoparticles | 78 ± 9 nm | 82 ± 2% (for SAHA) | Enhanced cellular uptake and preserved pharmacological activity of the HDAC inhibitor. | [15] |
| pH-responsive ROMP-nanoparticles | Not specified | Not specified | 80% reduction in tumor weight with HDACi-functionalized nanoparticles, whereas the free drug had no effect. | [11] |
| Poloxamer 407 (P407) nano-micelles | Not specified | Not specified | Increased intracranial concentration of panobinostat, bypassing the blood-brain barrier. | [13] |
Experimental Protocols
Experimental Protocol 1: Enhancing this compound Permeability with DMSO
Objective: To determine the optimal non-toxic concentration of DMSO for delivering this compound to B-cells.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
B-cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Sterile, nuclease-free microcentrifuge tubes
Methodology:
-
Prepare a 10 mM stock solution of this compound: Dissolve the required amount of this compound powder in 100% anhydrous DMSO. Vortex until fully dissolved. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Determine DMSO Toxicity: a. Seed B-cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. b. Prepare serial dilutions of DMSO in complete culture medium to achieve final concentrations ranging from 0.1% to 2.0% (v/v). c. Add the DMSO dilutions to the cells and incubate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours). d. Perform a cell viability assay according to the manufacturer's instructions. e. Determine the highest concentration of DMSO that does not significantly impact cell viability (typically ≤ 0.5%). This will be your maximum allowable DMSO concentration for subsequent experiments.
-
Treat B-cells with this compound: a. Seed B-cells in appropriate culture vessels. b. Prepare serial dilutions of the this compound stock solution in complete culture medium, ensuring the final DMSO concentration does not exceed the predetermined non-toxic limit. c. Include a vehicle control (medium with the same final DMSO concentration but no this compound). d. Add the treatments to the cells and incubate for the desired time. e. Proceed with downstream assays (e.g., Western blot for histone acetylation, cell cycle analysis).
Experimental Protocol 2: Liposomal Delivery of this compound
Objective: To encapsulate this compound in liposomes to improve its delivery into B-cells. This protocol is a general guideline based on the thin-film hydration method.[9]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Chloroform and/or methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
Methodology:
-
Lipid Film Formation: a. Dissolve the lipids (e.g., phosphatidylcholine and cholesterol at a desired molar ratio) and this compound in a chloroform/methanol mixture in a round-bottom flask.[7] b. Use a rotary evaporator to remove the organic solvents under vacuum, leaving a thin, dry lipid film on the inner surface of the flask.
-
Hydration: a. Hydrate the lipid film by adding sterile PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Sonication (Size Reduction): a. To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), sonicate the liposome suspension using a bath or probe sonicator. Keep the suspension on ice to prevent overheating.
-
Extrusion (Homogenization): a. For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times.
-
Purification (Optional): a. To remove any unencapsulated this compound, the liposome formulation can be purified by methods such as dialysis or size exclusion chromatography.
-
Characterization and Treatment: a. Characterize the liposomes for size, zeta potential, and encapsulation efficiency (e.g., using HPLC). b. Treat B-cells with the this compound-loaded liposomes and an "empty" liposome control. c. Perform downstream assays to evaluate the biological effect.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action in B-cells.
Experimental Workflow
Caption: Workflow for liposomal formulation of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 10. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 11. Histone Deacetylase Inhibitors Delivery using Nanoparticles with Intrinsic Passive Tumor Targeting Properties for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy [frontiersin.org]
- 14. Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Corn Starch Nanoparticles as an Effective and Nontoxic Nanocarrier Involving Histone Deacetylase Inhibitors for Smart Drug Delivery [journals.kashanu.ac.ir]
- 16. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 22. chemicaljournals.com [chemicaljournals.com]
- 23. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
Trapoxin B degradation in cell culture media
Welcome to the technical support center for Trapoxin B. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its stability and degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor.[1][2] Its mechanism of action involves the α,β-epoxyketone group, which is thought to interact with the active site of HDAC enzymes.[1][3] This interaction can be essentially irreversible, leading to the accumulation of acetylated histones and subsequent changes in gene expression.[3][4] this compound is known to target class I HDACs.[2][3][5]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in fresh, pre-warmed cell culture medium immediately before use.
Q3: What is the expected stability of this compound in cell culture media?
A3: There is limited published data specifically detailing the degradation rate of this compound in various cell culture media. However, like many small molecules, its stability can be influenced by several factors in the media.[6] The presence of serum proteins, pH of the medium, temperature, and exposure to light can all potentially contribute to its degradation over time.[6][7] It is recommended to perform experiments with freshly prepared this compound solutions and to minimize the incubation time when possible.
Q4: What are the potential degradation products of this compound?
A4: The exact degradation pathway of this compound in cell culture media has not been extensively characterized. The reactive epoxyketone functional group is a likely site of degradation.[1][3] Potential degradation could involve hydrolysis of the epoxide ring or other modifications to the peptide backbone.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound in the cell culture medium.
-
Root Cause Analysis:
-
Age of working solution: this compound in the working solution may have degraded over time.
-
Storage of stock solution: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Media components: Components in the cell culture medium may be reacting with this compound.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored stock aliquot immediately before each experiment.
-
Aliquot Stock Solutions: Upon receiving this compound, dissolve it in an appropriate solvent (e.g., DMSO) at a high concentration and create single-use aliquots to be stored at -80°C. This avoids repeated freeze-thaw cycles.
-
Minimize Incubation Time: If possible, design experiments to minimize the time this compound is incubated in the cell culture medium.
-
Control Experiments: Include a positive control with a known stable HDAC inhibitor and a negative control (vehicle only) in every experiment to ensure that the experimental system is working as expected.[8][9]
-
Issue 2: Complete loss of this compound activity.
This may indicate more significant degradation issues.
-
Root Cause Analysis:
-
Contaminated media or reagents: Contaminants could accelerate the degradation of this compound.
-
Incorrect pH of the medium: The pH of the cell culture medium can affect the stability of the epoxide ring.[6]
-
Exposure to light: Although not specifically documented for this compound, some compounds are light-sensitive.[6]
-
-
Troubleshooting Steps:
-
Use Fresh Media: Ensure that the cell culture medium is fresh and has been stored correctly.
-
Verify pH: Check the pH of your cell culture medium to ensure it is within the optimal range for your cells and the experiment.
-
Protect from Light: While not a proven issue for this compound, it is good practice to protect solutions from direct light, especially during long incubations.
-
Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions to prevent hydrolysis.
-
Quantitative Data Summary
Currently, there is a lack of specific quantitative data on the degradation rate (e.g., half-life) of this compound in commonly used cell culture media like DMEM or RPMI-1640. Researchers are encouraged to perform their own stability studies if precise knowledge of the degradation kinetics is critical for their experiments.
Table 1: General Factors Affecting Compound Stability in Cell Culture Media
| Factor | Potential Impact on this compound | Mitigation Strategy |
| Temperature | Increased temperature can accelerate chemical reactions, including degradation.[6][7] | Store stock solutions at -80°C. Minimize the time working solutions are kept at 37°C. |
| pH | The epoxide ring in this compound may be susceptible to hydrolysis at non-optimal pH.[6] | Ensure the cell culture medium is properly buffered and the pH is stable throughout the experiment. |
| Enzymatic Degradation | Serum in the media contains enzymes that could potentially metabolize this compound. | Consider using serum-free media if compatible with the cell line, or conduct pilot studies to assess stability in the presence of serum. |
| Oxidation | Reactive oxygen species in the media could potentially react with the this compound molecule.[6] | Use freshly prepared media. Minimize exposure of media to air. |
| Light Exposure | Although not confirmed for this compound, light can induce degradation of some chemical compounds.[6] | Store stock solutions in the dark. Avoid prolonged exposure of plates to light during incubation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
-
Procedure for Stock Solution (e.g., 10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg of this compound with a molecular weight of 588.7 g/mol , add approximately 170 µL of DMSO). c. Vortex briefly to ensure the powder is fully dissolved. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
-
Procedure for Working Solution (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Immediately before use, dilute the stock solution into fresh, pre-warmed cell culture medium to the final desired concentration. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. c. Mix well by gentle pipetting. d. Add the working solution to your cell cultures immediately.
Visualizations
Caption: Signaling pathway of this compound as an HDAC inhibitor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Experimental Controls for Trapoxin B Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Trapoxin B, a potent histone deacetylase (HDAC) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic tetrapeptide derived from the fungus Helicoma ambiens. It acts as a potent inhibitor of Class I histone deacetylases (HDACs). Its mechanism of action is primarily through an α,β-epoxyketone moiety that was initially thought to irreversibly bind to and alkylate the HDAC enzyme at the active site.[1][2] However, structural studies with HDAC8 suggest that Trapoxin A (a closely related analog) acts as an extremely tight-binding, noncovalent inhibitor, where the epoxyketone group remains intact.[3][4] This results in a functionally irreversible inhibition for Class I HDACs.
Q2: Is this compound's inhibition reversible or irreversible?
This compound's inhibitory activity depends on the HDAC isoform. It is considered an irreversible or very slow, tight-binding inhibitor of Class I HDACs (e.g., HDAC1, HDAC2, HDAC3, HDAC8).[2][3] In contrast, its inhibition of the Class IIb isoform HDAC6 has been shown to be reversible.[5] This dual nature is a critical consideration for experimental design, particularly in washout experiments.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is sparingly soluble in water but highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 1-10 mM) and store it at -20°C or -80°C. For experiments, the DMSO stock should be diluted in culture medium to the final working concentration.
Q4: How do I select the appropriate working concentration of this compound?
The optimal working concentration of this compound depends on the cell type and the specific experimental goals. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for the desired effect (e.g., inhibition of cell proliferation, induction of histone hyperacetylation). Typical working concentrations range from nanomolar to low micromolar.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Visible precipitate in the culture medium after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | This compound is hydrophobic and can precipitate when a concentrated DMSO stock is diluted into an aqueous medium.[6] To mitigate this, ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%) and consistent across all samples, including the vehicle control.[3] Pre-warming the culture medium to 37°C before adding the diluted this compound can also help. |
| High Final Concentration | If high concentrations of this compound are required, the compound may exceed its solubility limit in the final DMSO/media mixture. Consider using a stepwise dilution approach or exploring alternative formulation strategies if precipitation persists. |
| Media Composition | Components in the serum or media supplements can sometimes interact with the compound, leading to precipitation.[7] If this is suspected, test the solubility of this compound in the basal medium without serum or supplements. |
Issue 2: Inconsistent or No Observed Effect of this compound
Symptoms:
-
Lack of expected biological outcomes, such as increased histone acetylation or cell cycle arrest.
-
High variability between replicate experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Concentration | The concentration of this compound may be too low to elicit a response in your specific cell line. Perform a dose-response experiment to determine the optimal effective concentration. |
| Incorrect Controls | Without proper controls, it is difficult to ascertain if the experiment is working as intended. Ensure you include a vehicle control, a positive control, and a negative control in your experimental setup. |
| Cell Line Resistance | Some cell lines may be inherently resistant to HDAC inhibitors. Confirm the expression of Class I HDACs in your cell line of interest. |
| Compound Degradation | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation. |
Experimental Protocols and Controls
A critical aspect of working with a potent inhibitor like this compound is the inclusion of appropriate controls to ensure the validity and interpretability of the results.
Essential Experimental Controls
-
Vehicle Control: This is the most crucial control. Since this compound is dissolved in DMSO, the vehicle control should be cells treated with the same final concentration of DMSO as the experimental samples. This accounts for any effects of the solvent on the cells.
-
Positive Control: A well-characterized, broad-spectrum HDAC inhibitor should be used to confirm that the experimental system is responsive to HDAC inhibition.
-
Negative Control: An ideal negative control would be a structurally similar but biologically inactive analog of this compound.
-
Reduced-Epoxide this compound: Chemical reduction of the epoxide group in Trapoxin has been shown to completely abolish its inhibitory activity.[1][2] While not commercially available, this compound could be synthesized. Using such a control helps to rule out off-target effects related to the core peptide structure.
-
Quantitative Data: HDAC Inhibitory Activity
The following table summarizes the IC50 values of Trapoxin A and the common positive control, Trichostatin A (TSA), against various HDAC isoforms. Data for this compound is limited, but Trapoxin A serves as a close reference.
| Inhibitor | HDAC1 | HDAC4 | HDAC6 | HDAC11 |
| Trapoxin A | ~0.5 nM[5] | ~0.2 nM[5] | >100 µM[5] | 94.4 nM[1][10] |
| Trichostatin A (TSA) | 20 nM[8] | 38 nM | 8.6 nM | - |
Note: IC50 values can vary depending on the specific assay conditions.
Detailed Experimental Protocols
This protocol is used to assess the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS, pH 4.7)[11]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also prepare vehicle control (medium with the same final DMSO concentration) and positive control (e.g., TSA) wells.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][11]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.[9][10][11]
This protocol is used to confirm the on-target activity of this compound by measuring the acetylation of its primary substrates, histones.
Materials:
-
Cells treated with this compound and controls
-
RIPA buffer with protease and HDAC inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, vehicle control, and positive control for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total histone H3 to confirm equal loading.
This assay quantifies the enzymatic activity of purified HDACs in the presence of this compound.
Materials:
-
Purified recombinant human HDAC isoforms
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[8]
-
This compound dilutions
-
Developing agent (e.g., Trypsin)
-
Stop solution (e.g., a high concentration of TSA)[9]
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of the microplate.
-
Add the purified HDAC enzyme to each well and incubate for 15 minutes at 37°C.[8]
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Add the developing agent and incubate for 15-30 minutes to release the fluorescent AMC group.
-
Measure fluorescence (Excitation: ~355 nm, Emission: ~460 nm).[8][9]
Visualizations
Experimental Workflow for Evaluating this compound```dot
HDAC Inhibition Signaling Pathway
Caption: Simplified signaling cascade following HDAC inhibition by this compound.
Logic Diagram for Troubleshooting
Caption: A logical approach to troubleshooting common issues in this compound experiments.
References
- 1. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. pnas.org [pnas.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Trapoxin B Insolubility
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing solubility issues associated with Trapoxin B. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cyclic tetrapeptide and a potent, irreversible inhibitor of histone deacetylases (HDACs). Its hydrophobic nature leads to limited aqueous solubility, which can cause it to precipitate out of solution during the preparation of stock solutions and in aqueous cell culture media. This precipitation can lead to inaccurate dosing and unreliable experimental results.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for dissolving this compound and other hydrophobic peptides. It is advisable to use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution.
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
While cell line dependent, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with an ideal concentration of 0.1% or lower to minimize potential cytotoxic effects. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the tolerance of your specific cell line.[1]
Q4: My this compound precipitated after being added to the cell culture medium. What happened?
This is a common issue known as "crashing out" and typically occurs due to the rapid change in solvent polarity when a concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium. The hydrophobic this compound molecules aggregate and precipitate when the DMSO concentration becomes too low to keep them in solution.
Troubleshooting Guides
Issue 1: this compound powder does not dissolve completely in DMSO.
Possible Cause:
-
The concentration of this compound exceeds its solubility limit in DMSO.
-
Insufficient mixing or time for dissolution.
Solution:
-
Warm the solution: Gently warm the DMSO-Trapoxin B mixture to 37°C to aid dissolution.
-
Increase mixing: Vortex the solution for several minutes. If particles are still visible, brief sonication (e.g., in a water bath sonicator) can be effective.
-
Reduce the concentration: If the above steps fail, the desired concentration may be too high. Try preparing a more dilute stock solution.
Issue 2: Immediate precipitation upon dilution of DMSO stock into aqueous media.
Possible Cause:
-
"Solvent shock" from rapid dilution.
-
The final concentration of this compound is above its aqueous solubility limit.
-
The temperature of the aqueous medium is too low.
Solution:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Slow, dropwise addition: Add the DMSO stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling the medium. Never add the aqueous medium to the DMSO stock.
-
Serial dilutions: For high final concentrations, perform a serial dilution of the stock solution in the pre-warmed medium. This gradual decrease in DMSO concentration can prevent abrupt precipitation.
Issue 3: Precipitate forms in the culture medium after a period of incubation.
Possible Cause:
-
Compound instability: this compound may degrade or aggregate over time in the culture medium.
-
Interaction with media components: Components in the serum or medium may interact with this compound, reducing its solubility.
-
pH changes: Cellular metabolism can alter the pH of the medium, affecting compound solubility.
Solution:
-
Test stability: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over your intended experimental duration.
-
Reduce serum concentration: If experimentally feasible, try reducing the serum concentration in your medium.
-
Prepare fresh solutions: Prepare fresh dilutions of this compound in medium immediately before each experiment rather than storing diluted solutions.
-
Monitor pH: Ensure the pH of your culture medium is stable throughout the experiment.
Data Presentation: Solubility of Hydrophobic Peptides
| Solvent | General Solubility | Recommendations |
| Water/Aqueous Buffers (e.g., PBS) | Very Poor / Insoluble | Not recommended for initial stock solution preparation. |
| Dimethyl Sulfoxide (DMSO) | Good to Excellent | Recommended primary solvent. Use minimal volume to create a high-concentration stock. |
| Ethanol | Moderate | May be used, but generally less effective than DMSO for highly hydrophobic peptides. |
| Dimethylformamide (DMF) | Good to Excellent | An alternative to DMSO, but may have higher cytotoxicity. |
Note: The solubility of this compound in any solvent should be empirically determined for your specific experimental conditions.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of lyophilized this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: In a sterile tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and/or sonicate briefly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol for Diluting this compound into Cell Culture Medium
-
Pre-warm Medium: Warm your complete cell culture medium (with serum and supplements) to 37°C in a water bath.
-
Thaw Stock: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Add a small volume of the DMSO stock to a larger volume of pre-warmed medium to create an intermediate dilution.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you could first make a 1:100 intermediate dilution (e.g., 2 µL of stock into 198 µL of medium) to get a 100 µM solution.
-
-
Final Dilution:
-
Gently vortex the intermediate dilution (or the initial stock if not making an intermediate).
-
Add the required volume of the intermediate dilution (or perform the final dilution from the stock) to your main volume of pre-warmed cell culture medium. Add the solution dropwise while gently swirling the medium.
-
-
Mix and Use: Gently mix the final solution and add it to your cells immediately.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for the preparation of this compound stock and working solutions.
Signaling Pathway: Mechanism of this compound Action
Caption: The inhibitory effect of this compound on HDAC leads to histone hyperacetylation and downstream cellular effects.
References
Technical Support Center: Unexpected Phenotypes After Trapoxin B Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with Trapoxin B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, cyclic tetrapeptide that acts as an irreversible or tightly-binding inhibitor of Class I histone deacetylases (HDACs).[1] Its mechanism involves the α,β-epoxyketone side-chain of its L-Aoe residue, which mimics the acetyl-L-lysine substrate of HDACs.[1] This interaction leads to the accumulation of acetylated histones, which alters chromatin structure and gene expression.[2] Ultimately, this can induce cell cycle arrest, differentiation, and apoptosis.[2][3]
Q2: I'm observing a morphological reversion of my transformed cells to a normal phenotype. Is this expected?
Yes, this is a documented effect of Trapoxin. It has been observed to induce a flat, normal phenotype in sis-transformed NIH3T3 fibroblasts, accompanied by the formation of actin stress fibers.[4] This effect is attributed to the inhibition of HDACs and the subsequent changes in gene expression that regulate cell morphology and cytoskeletal organization.[2][4]
Q3: My cells are undergoing cell cycle arrest at a different phase than I anticipated. Why might this be?
While HDAC inhibitors are known to cause cell cycle arrest, the specific phase can be cell-type dependent.[2] The differential expression of cell cycle regulators and the specific dependencies of the cell line on certain HDAC isoforms can influence the outcome. If the observed cell cycle arrest is inconsistent with previous reports for your cell line, consider the troubleshooting steps outlined below.
Q4: I am not seeing the expected increase in histone acetylation after this compound treatment. What are the potential causes?
Several factors could contribute to a lack of histone hyperacetylation:
-
Compound Instability: Ensure this compound is properly stored and that fresh solutions are prepared for each experiment.[5]
-
Incorrect Dosage: The concentration of this compound may be too low for your specific cell line. A dose-response experiment is recommended to determine the optimal concentration.[5]
-
Assay Issues: Verify the functionality of your antibodies and reagents for Western blotting. Include appropriate positive and negative controls.[5]
-
Cell Line Resistance: The cells may have intrinsic or acquired resistance to HDAC inhibitors.[6]
Q5: Are there known off-target effects of this compound that could explain my unexpected results?
While this compound is a potent Class I HDAC inhibitor, the possibility of off-target effects exists for any small molecule. For some classes of HDAC inhibitors, like hydroxamates, metallo-β-lactamase domain-containing protein 2 (MBLAC2) has been identified as a frequent off-target.[7] Although this compound is a cyclic tetrapeptide, unexpected phenotypes could potentially arise from interactions with other cellular targets. If you suspect off-target effects, further investigation using techniques like chemical proteomics may be necessary.
Troubleshooting Guide
Issue 1: Higher than Expected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.[5] |
| Cell line hypersensitivity | Your cell line may be particularly sensitive to the inhibition of specific HDAC isoforms. Consider using a lower concentration range or a shorter treatment duration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%). |
Issue 2: Lack of Expected Phenotype (e.g., no apoptosis, no change in gene expression)
| Potential Cause | Troubleshooting Steps |
| Compound inactivity | Verify the integrity and activity of your this compound stock.[8] |
| Suboptimal concentration | Perform a dose-response experiment to ensure you are using an effective concentration.[5] |
| Incorrect timepoint | The desired effect may occur at an earlier or later time point. Conduct a time-course experiment.[5] |
| Cell line resistance | The cells may have developed resistance. This can involve altered expression of the target HDACs or upregulation of drug efflux pumps.[6] |
| Assay sensitivity | Ensure your assay is sensitive enough to detect the expected changes. For gene expression analysis, consider using a more sensitive method like qPCR. |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
-
Cell Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against an acetylated histone mark (e.g., Acetyl-Histone H3, Acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalization: To ensure equal loading, probe the blot with an antibody against a loading control like total Histone H3 or GAPDH.[5]
Protocol 2: HDAC Activity Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available kits.
-
Nuclear Extraction: Prepare nuclear extracts from fresh cells or tissues treated with this compound or a vehicle control.
-
Assay Setup: In a microplate, add the nuclear extract to wells containing an acetylated histone substrate.
-
HDAC Reaction: Incubate the plate to allow the HDACs in the extract to deacetylate the substrate.
-
Detection: Add a developing solution that reacts with the remaining acetylated substrate to produce a colorimetric signal.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm). The HDAC activity is inversely proportional to the color intensity.[9]
-
Inhibition Calculation: To determine the inhibitory effect of this compound, compare the activity in the treated samples to the vehicle control.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. A Novel Tetracyclic Peptide, Trapoxin, Induces Phenotypic Change from Transformed to Normal in sis‐Oncogene‐transformed NIH3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
Technical Support Center: Refining Trapoxin B Treatment Duration
Welcome to the technical support center for Trapoxin B, a potent and irreversible inhibitor of Class I histone deacetylases (HDACs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cyclic tetrapeptide that acts as an irreversible inhibitor of mammalian histone deacetylases (HDACs), with a high affinity for Class I HDACs.[1] Its mechanism involves the epoxide group of the molecule, which is thought to covalently bind to the active site of the HDAC enzyme, leading to its irreversible inactivation.[1] This irreversible binding results in the accumulation of acetylated histones within the cell, which in turn alters chromatin structure and gene expression.[1]
Q2: How does the irreversible nature of this compound affect the design of my experiments?
The irreversible inhibition of HDACs by this compound means that even after the compound is removed from the culture medium, the targeted HDAC enzymes will remain inactive. Cellular recovery of HDAC activity will depend on the synthesis of new HDAC proteins. This is a critical consideration when designing experiments, particularly those involving washout or time-course analyses of downstream effects. Unlike reversible inhibitors, the effects of this compound can persist long after its removal.
Q3: What are the expected cellular effects of this compound treatment?
Treatment of cells with this compound leads to a variety of biological responses, primarily due to the hyperacetylation of histones and other proteins. These effects can include:
-
Induction of differentiation: Promoting the maturation of cells into specialized types.
-
Cell cycle arrest: Halting the progression of the cell cycle, often at the G1 or G2/M phase.[1]
-
Apoptosis: Inducing programmed cell death in sensitive cell lines.
The specific outcomes are highly dependent on the cell type, the concentration of this compound used, and the duration of the treatment.
Q4: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-line specific and should be determined empirically. A dose-response experiment is recommended to identify the concentration that elicits the desired biological effect (e.g., a significant increase in histone acetylation) without causing excessive cytotoxicity.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No observable effect (e.g., no change in histone acetylation, cell viability, or phenotype) | Inactive Compound: this compound may have degraded due to improper storage or handling. | - Ensure this compound is stored at -20°C and protected from light.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment.- Test the activity of the compound on a sensitive positive control cell line. |
| Suboptimal Concentration: The concentration used may be too low for the specific cell line. | - Perform a dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) for histone acetylation or the desired phenotype.[2] | |
| Short Treatment Duration: The incubation time may be insufficient for the effects to manifest. | - Conduct a time-course experiment to identify the optimal treatment duration (see "Experimental Protocols" section). | |
| Low HDAC Expression: The target cell line may have low expression levels of Class I HDACs. | - Verify the expression of HDAC1, HDAC2, and HDAC3 in your cell line using techniques like Western blot or qPCR. | |
| High Cytotoxicity or Unexpected Cell Death | Concentration Too High: The concentration of this compound may be in the toxic range for the cell line. | - Perform a dose-response experiment to determine the IC50 (inhibitory concentration for 50% of maximal effect) for cell viability.[3] - Choose a concentration for your experiments that is below the toxic threshold but still effective at inhibiting HDACs. |
| Extended Treatment Duration: Prolonged exposure to this compound can lead to cumulative toxicity. | - Optimize the treatment duration. For an irreversible inhibitor, a shorter exposure may be sufficient to achieve the desired level of HDAC inhibition. | |
| Cell Line Sensitivity: Some cell lines are inherently more sensitive to HDAC inhibition. | - If possible, compare the sensitivity of your cell line to other published cell lines. | |
| Inconsistent or Variable Results | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response. | - Maintain consistent cell culture practices.- Use cells within a defined passage number range.- Ensure uniform cell seeding density for all experiments. |
| Inaccurate Pipetting or Dilution: Errors in preparing drug solutions can lead to variability. | - Calibrate pipettes regularly.- Prepare a master mix of the final drug concentration to add to replicate wells. | |
| Difficulty Interpreting Washout Experiments | Misunderstanding of Irreversible Inhibition: Expecting a rapid reversal of effects after removing this compound. | - Remember that HDACs are irreversibly inhibited. "Washout" experiments should be designed to assess the cellular response after the removal of unbound drug, focusing on the long-term consequences of HDAC inactivation and the kinetics of new HDAC synthesis. |
Data Presentation
Table 1: Representative Effective Concentrations of this compound in a Human Cell Line
| Cell Line | Assay | Concentration (nM) | Treatment Duration (hours) | Observed Effect | Reference |
| HEK293T | Western Blot (Histone Acetylation) | 50 | 5 | Increased levels of acetylated histones | [4] |
Note: This table provides an example. The optimal concentration and duration should be determined for each specific cell line and experimental setup.
Table 2: Time-Dependent Effects of a Generic HDAC Inhibitor on Cellular Processes
| Time Point | Histone Acetylation | Gene Expression Changes | Cell Viability Changes |
| Short-term (0-6 hours) | Rapid increase, often peaking within a few hours.[5] | Early-response gene expression changes.[6][7][8] | Minimal changes in viability. |
| Mid-term (6-24 hours) | Sustained high levels of acetylation. | Secondary wave of gene expression changes. | Onset of cell cycle arrest or apoptosis in sensitive cells.[3] |
| Long-term (24-72 hours) | Plateau or slight decrease as new HDACs are synthesized. | Stable changes in the expression of genes related to the observed phenotype. | Progressive decrease in viability in sensitive cells.[3] |
This table illustrates a general trend for HDAC inhibitors. The specific kinetics will vary with the inhibitor, its concentration, and the cell line.
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Analysis of Histone Acetylation
This protocol outlines a method to determine the minimum treatment time required to achieve maximal histone acetylation with this compound.
-
Cell Seeding: Plate cells at a consistent density in multiple wells or plates to allow for harvesting at different time points.
-
Treatment: Treat cells with a predetermined optimal concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time-Course Harvest: Harvest cell lysates at various time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours) after adding this compound.
-
Western Blot Analysis:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histones (e.g., pan-acetyl-H3, pan-acetyl-H4) and a loading control (e.g., total H3, GAPDH).
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the intensity of the acetylated histone bands relative to the loading control for each time point. Plot the relative acetylation level against time to determine the point at which the maximum effect is reached.
Protocol 2: Assessing Cellular Response after this compound "Washout"
This protocol is designed to investigate the cellular response after the removal of unbound this compound, considering its irreversible mode of action.
-
Treatment: Treat cells with the optimal concentration and duration of this compound as determined in Protocol 1.
-
Washout: After the treatment period, remove the media containing this compound. Wash the cells twice with sterile PBS.
-
Recovery: Add fresh, drug-free culture medium to the cells.
-
Time-Course Analysis: Harvest cells or perform assays at various time points after the washout (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Downstream Analysis: Analyze the desired cellular endpoints at each time point. This could include:
-
Histone Acetylation: To monitor the rate of new HDAC synthesis and the return to baseline acetylation levels.
-
Gene Expression: To assess the persistence of transcriptional changes.
-
Cell Viability/Apoptosis: To determine the long-term fate of the cells.
-
Visualizations
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Time Course of Gene Expression during Reactive Gliosis in the Optic Nerve | PLOS One [journals.plos.org]
- 7. Time-Course Analysis of Gene Expression During the Saccharomyces cerevisiae Hypoxic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome Profiling Based at Different Time Points after Hatching Deepened Our Understanding on Larval Growth and Development of Amphioctopus fangsiao - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HDAC Inhibitors: Trapoxin B vs. Trichostatin A (TSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied histone deacetylase (HDAC) inhibitors: Trapoxin B and Trichostatin A (TSA). By examining their specificity, mechanism of action, and impact on cellular signaling, this document aims to equip researchers with the necessary information to select the appropriate inhibitor for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Trichostatin A (TSA) |
| Mechanism of Action | Irreversible (or pseudo-irreversible), tight-binding inhibitor | Reversible inhibitor |
| HDAC Class Specificity | Primarily targets Class I HDACs | Pan-inhibitor, targeting Class I and II HDACs |
| Known Selectivity | High selectivity for certain Class I HDACs (e.g., HDAC1) over others (e.g., HDAC6) | Broad inhibition across multiple HDAC isoforms within Class I and II |
| Potency | Potent, with picomolar to low nanomolar activity against sensitive HDACs | Potent, with low nanomolar IC50 values against multiple HDACs |
Data Presentation: Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and Trichostatin A against various HDAC isoforms. It is important to note that comprehensive IC50 data for this compound across all HDAC isoforms is limited in publicly available literature, with most studies focusing on the closely related Trapoxin A.
Table 1: IC50 Values of Trapoxin A/B against selected HDAC Isoforms
| Inhibitor | HDAC Isoform | IC50 (nM) | Comments |
| Trapoxin A | HDAC1 | ~0.11 - 0.82 | Highly potent against HDAC1.[1] |
| Trapoxin A | HDAC6 | > 57,000 | Demonstrates high selectivity for HDAC1 over HDAC6.[1] |
| Trapoxin A | HDAC11 | 94.4 ± 22.4 | [2] |
| This compound analogue (CHAP1) | HDAC1 | 1.9 | A synthesized reversible analogue.[3] |
Table 2: IC50 Values of Trichostatin A (TSA) against various HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.0 - 6 |
| HDAC3 | 1.0 |
| HDAC4 | 38 |
| HDAC6 | 8.6 |
| HDAC8 | 300 |
| HDAC10 | 20 |
| Overall (HeLa nuclear extract) | ~1.8 |
Mechanism of Action
This compound , a cyclic tetrapeptide, is characterized by its essentially irreversible inhibition of HDAC enzymes.[4] This is attributed to its α,β-epoxyketone side-chain which, upon binding to the active site, is thought to be attacked by a nucleophilic residue, forming a stable covalent bond.[4] However, recent structural studies of the closely related Trapoxin A in complex with HDAC8 suggest that while it is an extremely tight-binding inhibitor (Kd = 3 ± 1 nM), it may not form a covalent bond, with the epoxide moiety remaining intact.[5] This tight, slow-dissociation binding effectively renders the enzyme inactive.
Trichostatin A (TSA) , a hydroxamic acid-containing compound, acts as a reversible inhibitor of HDACs. Its mechanism involves the chelation of the zinc ion (Zn2+) located in the active site of Class I and II HDACs. This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histone and non-histone protein targets. The inhibition by TSA is reversible, meaning the compound can dissociate from the enzyme, allowing it to regain activity.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for determining the IC50 values of HDAC inhibitors against purified recombinant HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzyme of interest
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound or Trichostatin A dissolved in DMSO
-
Developer solution (containing a lysyl endopeptidase and Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound and TSA in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include a DMSO-only control.
-
Add the purified HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well. The TSA in the developer will halt any further HDAC activity.
-
Incubate for an additional 15-20 minutes at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values using non-linear regression analysis.
Cellular HDAC Activity Assay
This assay measures the ability of inhibitors to penetrate cells and inhibit endogenous HDAC activity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound or Trichostatin A dissolved in DMSO
-
Cell-permeable fluorogenic HDAC substrate
-
Lysis/Developer buffer (containing a cell lysis agent and developer)
-
96-well clear-bottom black plate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or TSA for a desired period (e.g., 4-24 hours). Include a DMSO-only control.
-
Add the cell-permeable fluorogenic HDAC substrate to each well and incubate at 37°C for 1-2 hours.
-
Add the Lysis/Developer buffer to each well to lyse the cells and stop the HDAC reaction.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence intensity.
-
Determine the cellular IC50 values by plotting the fluorescence signal against the inhibitor concentration.
Western Blot for Histone Acetylation
This method assesses the downstream effects of HDAC inhibition by measuring the acetylation levels of histone proteins.
Materials:
-
Cells treated with this compound or TSA
-
Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the acetylated histone.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total histone to ensure equal loading.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Signaling Pathways and Cellular Effects
Both this compound and TSA, by inhibiting HDACs, lead to the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression and affects various cellular processes, including cell cycle progression and apoptosis.
Trichostatin A (TSA) has been extensively shown to induce apoptosis through multiple signaling pathways. A prominent mechanism involves the activation of the p53 tumor suppressor pathway . TSA can lead to the acetylation and activation of p53, which then upregulates the expression of pro-apoptotic proteins like Bax . This shifts the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis. TSA can also induce apoptosis in a p53-independent manner, often still converging on the mitochondrial pathway.
This compound , as a potent Class I HDAC inhibitor, is expected to induce similar apoptotic pathways. While specific studies detailing the signaling cascades triggered by this compound are less abundant than for TSA, its ability to cause histone hyperacetylation suggests it will also modulate the expression of genes involved in cell cycle control and apoptosis, likely including those regulated by p53 and the Bcl-2 family.
Mandatory Visualizations
Caption: Workflow for comparing HDAC inhibitors.
Caption: TSA-induced apoptosis pathway.
Caption: this compound's inhibitory mechanism.
References
- 1. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Trapoxin B and Vorinostat (SAHA) efficacy
A Comparative Efficacy Analysis of Trapoxin B and Vorinostat (SAHA)
This guide provides an objective comparison of the efficacy of two prominent histone deacetylase (HDAC) inhibitors: this compound and Vorinostat (suberoylanilide hydroxamic acid, SAHA). The information is intended for researchers, scientists, and professionals in drug development, with a focus on supporting experimental data, detailed methodologies, and clear visual representations of key processes.
Overview
This compound is a cyclic tetrapeptide fungal product known to be a potent, irreversible inhibitor of mammalian histone deacetylase.[1] Its inhibitory mechanism is believed to involve covalent binding to the deacetylase enzyme via its epoxyketone group.[1] In contrast, Vorinostat (SAHA) is a pan-HDAC inhibitor belonging to the hydroxamic acid group.[2] It functions as a reversible inhibitor by chelating the zinc ion within the active site of HDAC enzymes.[2] Vorinostat was the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma.[2]
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound/analogues and Vorinostat.
Table 1: HDAC Inhibition
| Compound | Target | IC50 Value | Comments |
| Trapoxin Analogue (CHAP1) | HDAC1 | ~1.9 nM | A synthetic analogue where the epoxyketone is replaced with a hydroxamic acid.[3] |
| Trapoxin Analogue (TD034) | HDAC11 | 5.1 ± 1.1 nM | A potent and selective analogue, nearly 20-fold more potent than Trapoxin A.[4][5] |
| Trapoxin A | HDAC11 | 94.4 ± 22.4 nM | Natural precursor to the more potent TD034 analogue.[4][5] |
| Vorinostat (SAHA) | Pan-HDAC | ~10-50 nM | General range reported in cell-free assays.[6][7] |
| HDAC1 | 10 nM | [7][8][9] | |
| HDAC3 | 20 nM | [7][8][9] | |
| HDAC1 | 40.6 nM | As determined by a specific fluorogenic assay kit.[10] |
Table 2: Cell Viability (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 Value |
| Vorinostat (SAHA) | MCF-7 | Breast Cancer | 0.75 µM |
| HH | Cutaneous T-cell lymphoma | 0.146 µM | |
| HuT78 | Cutaneous T-cell lymphoma | 2.062 µM | |
| MJ | Cutaneous T-cell lymphoma | 2.697 µM | |
| Various Cancer Cell Lines | General | 3 - 8 µM | |
| MV4-11 | Biphenotypic B myelomonocytic leukemia | 0.636 µM | |
| Daudi | Burkitt's lymphoma | 0.493 µM |
Apoptosis Induction
Both compounds induce apoptosis in cancer cells, a key mechanism of their anti-tumor activity.
-
Trapoxin: The irreversible inhibition of HDAC by Trapoxin leads to histone hyperacetylation, which is associated with changes in gene expression that can trigger apoptosis.[1]
-
Vorinostat (SAHA): Vorinostat has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[6][11] In A375 melanoma cells, treatment with 10 µmol/L Vorinostat for 24 hours increased apoptosis to 10.8% from a baseline of 0.1% in control cells.[12] This induction can be dependent on caspase-8 activation.[13] In vivo studies confirm that Vorinostat's therapeutic effect is linked to its ability to induce apoptosis in tumor cells.[11][14]
In Vivo Anti-Tumor Efficacy
Vorinostat has demonstrated significant anti-tumor activity in various preclinical animal models.
-
Xenograft Models: Oral administration of Vorinostat has been shown to inhibit tumor growth in models of breast cancer, ovarian cancer, and cholangiocarcinoma.[2][15][16] The mechanism in vivo involves the inhibition of cell proliferation and the induction of apoptosis within the tumor tissue.[14] For example, in a cholangiocarcinoma xenograft model, Vorinostat treatment increased the acetylation of histone H3 and suppressed tumor growth.[16]
Signaling Pathway and Experimental Workflows
The following diagrams visualize the mechanism of action and the protocols for key experiments used to evaluate these inhibitors.
Caption: Mechanism of action for HDAC inhibitors leading to apoptosis.
Caption: Experimental workflow for a fluorometric HDAC inhibition assay.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol is based on the principle of a fluorogenic substrate being deacetylated by an HDAC enzyme, followed by cleavage to release a fluorescent molecule.[17]
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound or Vorinostat) in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.[17]
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme.[17]
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[17]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.[17]
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.[17]
-
Stop and Develop: Add a developer solution (which may contain a stop agent like Trichostatin A) to each well. This stops the HDAC reaction and allows the fluorescent signal to develop.[17]
-
Fluorescence Measurement: Incubate for 15 minutes at room temperature, protected from light, and then read the fluorescence on a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).[17][18]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[17]
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[19]
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete growth medium and incubate for 24 hours.[20]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[19]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2) to allow for the conversion of MTT to purple formazan crystals by viable cells.[19]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[22] Allow the plate to stand overnight in the incubator for complete solubilization.[19]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[19]
-
Data Analysis: Subtract the background absorbance from the sample readings and calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorochrome-conjugated Annexin V.[23]
-
Cell Treatment: Induce apoptosis by treating cells with the desired concentrations of this compound or Vorinostat for a specified time.[24]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant. You will need approximately 1–5 x 10^5 cells per sample.[23][24]
-
Washing: Wash cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.[25]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to distinguish apoptotic from necrotic cells.[24][25]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.[25]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[26] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are positive for both.[23]
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pnas.org [pnas.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Vorinostat/SAHA-induced apoptosis in malignant mesothelioma is FLIP/caspase 8-dependent and HR23B-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor activity of vorinostat-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. benchchem.com [benchchem.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. protocols.io [protocols.io]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 26. kumc.edu [kumc.edu]
A Comparative Guide to Trapoxin B and Other Class I HDAC Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trapoxin B and other prominent Class I histone deacetylase (HDAC) inhibitors. This document synthesizes experimental data on their performance, outlines detailed methodologies for key assays, and visualizes relevant biological pathways to inform inhibitor selection and experimental design.
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy and other diseases. Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are particularly important targets. This guide focuses on comparing this compound, a potent natural product inhibitor, with other well-characterized Class I HDAC inhibitors: Romidepsin, Entinostat, and the pan-HDAC inhibitor Vorinostat.
Mechanism of Action and Selectivity
This compound is a cyclic tetrapeptide that acts as a highly potent, essentially irreversible inhibitor of Class I HDACs.[1][2] Its mechanism involves the α,β-epoxyketone side chain, which is believed to interact tightly with the active site of the enzyme.[1][2] While often described as irreversible, some studies suggest it is a very tight-binding, noncovalent inhibitor.[3][4][5] Precise IC50 values for this compound against individual Class I isoforms are not consistently reported in the literature, reflecting its potent and often irreversible binding kinetics. However, its close analog, Trapoxin A, has been shown to bind to HDAC8 with a dissociation constant (Kd) of approximately 3 nM.[3][4][5]
In contrast, other Class I HDAC inhibitors exhibit different selectivity profiles and mechanisms. Romidepsin is a potent, Class I-selective inhibitor with significant activity against HDAC1 and HDAC2. Entinostat also demonstrates selectivity for Class I HDACs, particularly HDAC1, 2, and 3. Vorinostat , a pan-HDAC inhibitor, shows activity against multiple HDAC classes, including Class I.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Class I HDAC inhibitors against specific isoforms, providing a quantitative comparison of their potency.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | Class Selectivity | Reference |
| Trapoxin A/B | Potent, often irreversible inhibition | Potent, often irreversible inhibition | Potent, often irreversible inhibition | Kd ~3 nM (Trapoxin A) | Class I selective | [3][4][5] |
| Romidepsin | 36 | 47 | - | - | Class I selective | [6] |
| Entinostat | 243 | 453 | 248 | >100,000 | Class I selective | |
| Vorinostat | 10 | - | 20 | - | Pan-HDAC inhibitor |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to HDAC inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of comparative studies.
In Vitro HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified HDACs and the inhibitory potency of compounds.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
This compound and other test inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme and the inhibitor dilutions.
-
Incubate for 15-30 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure fluorescence (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of HDAC inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and other inhibitors for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones following treatment with HDAC inhibitors.
Materials:
-
Cancer cell line of interest
-
This compound and other test inhibitors
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
This compound stands out as a highly potent, quasi-irreversible inhibitor of Class I HDACs. Its distinct mechanism of action compared to reversible inhibitors like Romidepsin, Entinostat, and Vorinostat offers a different pharmacological tool for studying HDAC biology. The choice of inhibitor will depend on the specific research question, whether a sustained, long-term inhibition (this compound) or a more transient, reversible inhibition is desired. The provided data and protocols offer a framework for conducting rigorous comparative studies to further elucidate the therapeutic potential of these important epigenetic modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Trapoxin B vs. Sodium Butyrate: A Comparative Guide for Researchers
In the landscape of epigenetic research and drug development, histone deacetylase (HDAC) inhibitors have emerged as a pivotal class of molecules. Their ability to modulate gene expression by altering chromatin structure has made them valuable tools in understanding cellular processes and as potential therapeutics, particularly in oncology. Among the numerous HDAC inhibitors, Trapoxin B and sodium butyrate are two widely studied compounds. While both inhibit HDACs, they exhibit significant differences in their potency, specificity, and mechanism of action. This guide provides a detailed comparison of this compound and sodium butyrate, supported by experimental data and protocols, to assist researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Sodium Butyrate |
| Potency | High (Nanomolar range) | Low (Millimolar range) |
| Mechanism | Irreversible inhibitor | Reversible, competitive inhibitor |
| Specificity | Predominantly Class I HDACs | Broad-spectrum (Class I and IIa) |
| Cellular Effects | Potent inducer of cell cycle arrest and apoptosis | Induces cell cycle arrest, differentiation, and apoptosis |
Superior Potency and Irreversible Inhibition of this compound
This compound, a cyclic tetrapeptide, stands out for its exceptional potency as an HDAC inhibitor, with activity typically observed in the nanomolar range.[1][2] In contrast, sodium butyrate, a short-chain fatty acid, requires much higher concentrations, generally in the millimolar range, to achieve a similar level of HDAC inhibition.[3][4] This significant difference in potency is a critical consideration for in vitro and in vivo experimental design, as the high concentrations of sodium butyrate required may lead to off-target effects.
The mechanism of inhibition also starkly differs between the two compounds. This compound acts as an irreversible inhibitor of HDACs.[1] Its epoxyketone moiety forms a covalent bond with a critical residue in the active site of the enzyme, leading to a long-lasting inactivation. Conversely, sodium butyrate is a reversible and competitive inhibitor, meaning it binds to the active site in a transient manner and can be displaced by the natural substrate.[5]
Specificity Profile: A Tale of Two Inhibitors
While both compounds target HDAC enzymes, their specificity profiles across the different HDAC classes vary. Trapoxin and its derivatives show a strong preference for Class I HDACs, particularly HDAC1.[1][6] Their inhibitory effect on Class II HDACs, such as HDAC6, is considerably weaker.[1][6] Sodium butyrate, on the other hand, is considered a broad-spectrum or pan-HDAC inhibitor, affecting both Class I (HDAC1, 2, 3) and some Class IIa HDACs.[7] However, it notably does not inhibit HDAC6 and HDAC10.[8] This differential specificity can be leveraged by researchers to probe the functions of specific HDAC classes.
Comparative Efficacy: A Look at the Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound and sodium butyrate against various HDAC isoforms.
| HDAC Isoform | This compound (IC50) | Sodium Butyrate (IC50) |
| HDAC1 | ~0.82 nM (for an analog)[2] | ~0.09 mM[9] |
| HDAC6 | ~524.0 nM (for an analog)[2] | No inhibition |
| HDAC7 | Not widely reported | Not widely reported |
| HDAC10 | Not widely reported | No inhibition |
Signaling Pathways and Cellular Consequences
Both this compound and sodium butyrate induce significant cellular changes, primarily through the hyperacetylation of histones, which leads to the altered expression of genes involved in cell cycle regulation and apoptosis.
Sodium butyrate has been shown to induce G1 cell cycle arrest by upregulating the cyclin-dependent kinase inhibitor p21.[5][10] This effect is often mediated through the hyperacetylation of histones in the p21 promoter region, leading to increased transcription.
Both inhibitors can trigger apoptosis. Sodium butyrate has been demonstrated to down-regulate the anti-apoptotic protein Bcl-2 and activate caspases.[3][11] While the specific apoptotic pathways triggered by this compound are less detailed in comparative studies, its potent and irreversible HDAC inhibition is a strong inducer of programmed cell death.[12]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key experiments used to evaluate the efficacy of HDAC inhibitors like this compound and sodium butyrate.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs.
Materials:
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC enzyme source (nuclear extract or purified enzyme)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer (e.g., Trypsin in assay buffer)
-
Stop solution (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor (this compound or sodium butyrate) in assay buffer.
-
In a 96-well plate, add the HDAC enzyme source to each well.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Add the developer to each well to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.
-
Incubate for 10-15 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition relative to the vehicle control to determine IC50 values.[13]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitors on cell proliferation and viability.[6]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound and sodium butyrate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or sodium butyrate for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors.
Materials:
-
Cells treated with this compound or sodium butyrate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.[10]
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and sodium butyrate hinges on the specific research question and experimental context.
This compound is the superior choice when:
-
High potency and a long-lasting effect are required.
-
The research focuses specifically on the role of Class I HDACs.
-
Minimizing the concentration of the inhibitor is crucial to avoid potential off-target effects.
Sodium butyrate may be suitable for:
-
Studies where a broad-spectrum HDAC inhibition is desired.
-
Preliminary or proof-of-concept experiments where cost is a significant factor.
-
Investigations into the physiological effects of a naturally occurring short-chain fatty acid.
References
- 1. Role of histone deacetylases in blood cancer: Exploring peptide-based inhibitors as therapeutic strategies for leukemia treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Novel Inhibitors for Class I Histone Deacetylase Isoforms by QSAR Modeling and Molecular Dynamics Simulation Assays | PLOS One [journals.plos.org]
- 9. gsartor.org [gsartor.org]
- 10. p21WAF1 is required for butyrate-mediated growth inhibition of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium butyrate-induced DAPK-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor sodium butyrate suppresses DNA double strand break repair induced by etoposide more effectively in MCF-7 cells than in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression by altering the acetylation state of histones and other non-histone proteins. This guide provides an objective comparison of the cytotoxicity profiles of several prominent HDAC inhibitors, supported by experimental data, detailed protocols for key cytotoxicity assays, and visualizations of the underlying signaling pathways.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for three widely studied HDAC inhibitors—Vorinostat (a pan-HDAC inhibitor), Romidepsin (a class I selective inhibitor), and Panobinostat (a pan-HDAC inhibitor)—across a range of cancer cell lines. These values highlight the differential sensitivity of various cancer types to these agents.
| HDAC Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vorinostat | SW-982 | Synovial Sarcoma | 8.6 | [1] |
| SW-1353 | Chondrosarcoma | 2.0 | [1] | |
| HUT78 | Cutaneous T-Cell Lymphoma | 0.675 | [2] | |
| Romidepsin | HUT78 | Cutaneous T-Cell Lymphoma | 0.00122 | [2] |
| TFK-1 | Biliary Tract Cancer | ~0.003-0.015 | [3] | |
| Panobinostat | SW-982 | Synovial Sarcoma | 0.1 | [1] |
| SW-1353 | Chondrosarcoma | 0.02 | [1] | |
| L4040 | Giant Cell Tumor of Bone | 0.0176 | [3] | |
| L5862 | Giant Cell Tumor of Bone | 0.0165 | [3] | |
| L6019 | Giant Cell Tumor of Bone | 0.0193 | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time. The data presented here is for comparative purposes and has been collated from the cited literature.
Signaling Pathways in HDAC Inhibitor-Induced Cytotoxicity
HDAC inhibitors exert their cytotoxic effects through a variety of signaling pathways, primarily leading to cell cycle arrest and apoptosis.[4] Pan-HDAC inhibitors, due to their broad activity against multiple HDAC isoforms, can have more widespread effects compared to class-selective inhibitors.[5]
Caption: General mechanism of HDAC inhibitor-induced cytotoxicity.
Pan-HDAC inhibitors can influence a broader range of non-histone proteins, potentially leading to more diverse cellular effects. Class I-selective inhibitors, like Romidepsin, primarily target HDACs 1, 2, and 3, which are key regulators of genes involved in cell cycle progression and apoptosis.[2][6]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug development. Below are detailed protocols for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
HDAC inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO in medium).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Caption: A typical workflow for an MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cell lysis.[11]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
HDAC inhibitor stock solution
-
LDH Cytotoxicity Assay Kit (containing Lysis Buffer, Stop Solution, and Reaction Mixture)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the HDAC inhibitor as described in the MTT assay protocol (Steps 1 and 2). Include the following controls in triplicate:[12]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Untreated cells to be lysed with Lysis Buffer.
-
Culture Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a humidified 5% CO2 incubator.
-
Cell Lysis (for Maximum Release Control): Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum LDH release control wells.[11]
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.[11]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate. Add 50 µL of the Reaction Mixture to each well and mix gently.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[11]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance for each well. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caption: A typical workflow for an LDH cytotoxicity assay.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 4.4. Cytotoxic Assay (MTT) for Adherent Cancer Cell Lines [bio-protocol.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LDH cytotoxicity assay [protocols.io]
A Comparative Guide to the Differential Gene Expression Analysis of Trapoxin B and Trichostatin A (TSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapoxin B and Trichostatin A (TSA) are both potent histone deacetylase (HDAC) inhibitors that play a crucial role in epigenetic research and oncology. By inhibiting HDACs, these molecules alter chromatin structure, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. While both compounds target HDACs, their distinct chemical structures and mechanisms of action result in different specificities and cellular outcomes. This guide provides a comparative analysis of the effects of this compound and TSA on differential gene expression, supported by available experimental data.
Mechanism of Action
Trichostatin A (TSA) is a reversible inhibitor of class I and II HDACs.[1] It acts by chelating the zinc ion in the active site of these enzymes.[2] This reversible inhibition allows for a more dynamic regulation of histone acetylation.
This compound , a cyclic tetrapeptide, is generally considered an irreversible inhibitor of HDACs.[3] Its epoxyketone moiety is thought to covalently bind to the enzyme, leading to a more sustained inhibition.[3][4] However, some studies suggest that for certain HDAC isoforms, like HDAC6, the inhibition by Trapoxin may be reversible.
Comparative Analysis of Differential Gene Expression
Quantitative Overview of Gene Expression Changes
Studies on TSA have provided more extensive quantitative data on its impact on the transcriptome. In SW480 colorectal cancer cells, treatment with 160 nM TSA for 24 hours resulted in the significant upregulation of 1,770 genes and downregulation of 811 genes.[5] Another study using TempO-Seq on MCF-7 breast cancer cells identified over 9,000 differentially expressed genes in response to TSA treatment.[6]
Comprehensive quantitative data on the global gene expression changes induced by this compound is less abundant in the public domain. Research has often focused on its potent HDAC inhibitory activity and effects on specific genes.
Qualitative Comparison of Regulated Genes and Pathways
The following tables summarize some of the key genes and pathways reported to be modulated by this compound and TSA. It is important to note that these findings come from different studies, often using different cell lines and experimental conditions.
Table 1: Genes and Pathways Modulated by this compound
| Gene/Pathway | Regulation | Cellular Process | Cell Line(s) | Reference(s) |
| p21 (CDKN1A) | Upregulation (via H3 acetylation) | Cell Cycle Arrest | - | [7] |
| YAP1 target genes (e.g., CTGF, CYR61) | Downregulation (by a Trapoxin A analogue) | Hippo Signaling, Cell Proliferation | A549 | [8] |
| SOX2 | Downregulation (by a Trapoxin A analogue) | Stemness, Cell Proliferation | HEK293T, T-47D | [5] |
Table 2: Genes and Pathways Modulated by Trichostatin A (TSA)
| Gene/Pathway | Regulation | Cellular Process | Cell Line(s) | Reference(s) |
| p21 (CDKN1A) | Upregulation | Cell Cycle Arrest | HeLa, Prostate Cancer Cells | [3][9] |
| HER2 (ERBB2) | Downregulation | Cell Proliferation, Survival | Breast Cancer Cells | [10] |
| STAT5A and target genes (BIRC5, CKS1B, NDC80) | Downregulation | Cell Proliferation, Survival | HUVECs | [11] |
| DNMT1 | Downregulation | DNA Methylation | Jurkat T cells | [2] |
| E-cadherin (CDH1) | Upregulation | Cell Adhesion, EMT | Lens Epithelial Cells | [12] |
| ZO-1 (TJP1) | Upregulation | Cell Adhesion, EMT | Lens Epithelial Cells | [12] |
| β-catenin (CTNNB1) | Upregulation | Cell Adhesion, Wnt Signaling | Lens Epithelial Cells | [12] |
| Apoptosis-related genes | Upregulation | Apoptosis | Various Cancer Cells | [1] |
| Cell cycle-related genes | Downregulation (e.g., cyclins) | Cell Cycle Progression | HeLa | [3] |
| nur77 | Upregulation | Neuronal Differentiation | PC12 | [13] |
Experimental Protocols
The following provides a detailed methodology for a comparative differential gene expression analysis of this compound and TSA using RNA sequencing (RNA-Seq). This protocol is a composite based on standard practices and information from studies on HDAC inhibitors.[14][15]
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., HeLa for cervical cancer, PC3 for prostate cancer).
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Treatment:
-
Treat cells with this compound at a final concentration of 10 nM.
-
Treat cells with Trichostatin A at a final concentration of 300 nM.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours.
-
-
Replicates: Perform each treatment in triplicate to ensure statistical robustness.
RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from the cells using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit.
-
RNA Quantification and Purity: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
-
RNA Integrity: Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-Seq.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-Seq libraries from the isolated RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Quantify the number of reads mapping to each gene using tools such as featureCounts or HTSeq-count.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the treatment groups (this compound vs. control, TSA vs. control, and this compound vs. TSA) using statistical packages like DESeq2 or edgeR in R. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of differentially expressed genes to identify the biological processes and signaling pathways affected by each treatment.
Visualization of Key Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the general mechanism of action of HDAC inhibitors and their impact on key cellular signaling pathways.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. Trichostatin A down-regulate DNA methyltransferase 1 in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichostatin-A induces differential changes in histone protein dynamics and expression in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichostatin A preferentially reverses the upregulation of gene-expression levels induced by gain of chromosome 7 in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A trichostatin A expression signature identified by TempO-Seq targeted whole transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Insights on the Role of Epigenetics in Androgen Receptor’s Expression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trichostatin A (TSA) sensitizes the human prostatic cancer cell line DU145 to death receptor ligands treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]
- 12. Trichostatin A Restores Expression of Adherens and Tight Junction Proteins during Transforming Growth Factor β-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The histone deacetylase inhibitor trichostatin A induces neurite outgrowth in PC12 cells via the epigenetically regulated expression of the nur77 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Trapoxin B: A Comparative Guide for HDAC Researchers
For researchers in oncology, neurology, and inflammatory diseases, histone deacetylase (HDAC) inhibitors represent a promising class of therapeutic agents. Their efficacy, however, is intrinsically linked to their selectivity profile across the various HDAC isoforms. This guide provides a detailed comparison of Trapoxin B, a potent cyclic tetrapeptide HDAC inhibitor, against other well-known inhibitors, supported by experimental data and protocols to aid in the design and interpretation of future research.
Performance Profile: this compound vs. Other HDAC Inhibitors
This compound exhibits a distinct selectivity profile, demonstrating potent inhibition of Class I HDACs while showing significantly less activity against certain Class II isoforms. As a natural product, this compound and its analogs, like Trapoxin A, are characterized as irreversible inhibitors that function through the alkylation of the enzyme's active site. This contrasts with hydroxamic acid-based inhibitors like Trichostatin A (TSA) and Vorinostat (SAHA), which act as reversible, pan-HDAC inhibitors by chelating the active site zinc ion.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative HDAC inhibitors across various HDAC isoforms. This quantitative data highlights the nuanced selectivity profiles that differentiate these powerful research tools.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | HDAC11 (nM) |
| This compound | Pan (Class I potent) | <1 | - | - | <1 | >360 | - | - | - |
| Trichostatin A (TSA) | Pan-HDAC | 1.1 | 1.3 | 0.9 | 45 | 2.6 | 60 | 3.2 | 16 |
| Vorinostat (SAHA) | Pan-HDAC | 10 | 20 | 20 | >1000 | 10 | 110 | - | - |
| Entinostat (MS-275) | Class I Selective | 190 | 410 | 950 | 9800 | >20000 | >20000 | - | - |
| Ricolinostat (ACY-1215) | HDAC6 Selective | 4800 | - | 4200 | - | 5 | - | 1300 | - |
| Romidepsin (FK228) | Class I Selective | 3.6 | 5.1 | 7.0 | 50 | 14000 | - | - | - |
Note: IC50 values can vary between studies depending on the specific assay conditions, substrates, and enzyme sources used. The data presented is a representative compilation from various sources.
This compound's potent, subnanomolar inhibition of HDAC1, coupled with its significantly weaker effect on HDAC6 (over 360-fold selectivity), underscores its utility in studies focused on Class I HDACs.[1] While often categorized as a pan-HDAC inhibitor, its profile shows clear preferences. For instance, Trapoxin A, a close analog, can abolish HDAC11 activity at micromolar concentrations.[2]
Experimental Methodology: Determining HDAC Inhibitor Selectivity
The determination of an inhibitor's selectivity profile is crucial for its validation as a research tool or therapeutic candidate. The most common method is a fluorometric in vitro enzymatic assay.
Principle
This assay quantifies HDAC activity in a two-step process. First, an HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine coupled to a fluorophore. In the second step, a developer solution is added, which specifically cleaves the deacetylated substrate, releasing the fluorophore. The resulting fluorescence is directly proportional to the HDAC enzyme's activity. By introducing an inhibitor, the reduction in fluorescence can be measured to determine the IC50 value.
Detailed Protocol
-
Reagent Preparation :
-
Assay Buffer : Prepare a buffer solution typically containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.
-
HDAC Enzyme : Reconstitute purified, recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.) in assay buffer to a desired final concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
-
Fluorogenic Substrate : Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). The final concentration in the assay is typically near the Km value for the specific HDAC isoform.
-
Inhibitor (e.g., this compound) : Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Developer Solution : Prepare the developer solution, which often contains a protease like trypsin and a positive control inhibitor like Trichostatin A for control wells.
-
-
Assay Procedure :
-
Add 40 µL of assay buffer to the wells of a 96-well black microplate.
-
Add 10 µL of the serially diluted inhibitor solutions to the respective wells. For control wells, add 10 µL of assay buffer with DMSO (vehicle control) or a known inhibitor like Trichostatin A (positive inhibition control).
-
Initiate the reaction by adding 50 µL of the prepared HDAC enzyme and substrate mixture to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase for the uninhibited enzyme.
-
Stop the enzymatic reaction and initiate fluorescence development by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.[3][4]
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).
-
Subtract the background fluorescence from a "no enzyme" control well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the fluorometric HDAC activity assay used for determining inhibitor selectivity.
Caption: Workflow for determining HDAC inhibitor IC50 values using a fluorometric assay.
By understanding the distinct selectivity profile of this compound and the methodologies used to determine it, researchers can better leverage this potent inhibitor to dissect the complex roles of HDACs in health and disease.
References
Cross-Validating the Cellular Impact of Trapoxin B with Targeted siRNA: A Comparative Guide
This guide provides an objective comparison of the cellular effects induced by the pan-histone deacetylase (HDAC) inhibitor, Trapoxin B, and the effects elicited by targeted small interfering RNA (siRNA) knockdown of specific HDAC isoforms. The aim is to delineate the on-target effects of general HDAC inhibition and validate the contribution of individual HDAC enzymes to specific cellular pathways. This cross-validation approach is crucial for researchers and drug development professionals seeking to understand the precise mechanisms of action and potential off-target effects of therapeutic compounds.
Introduction: The Rationale for Cross-Validation
This compound is a potent, irreversible inhibitor of class I histone deacetylases (HDACs), enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3] Its broad-spectrum activity leads to histone hyperacetylation, which in turn induces a range of cellular responses including cell cycle arrest, differentiation, and apoptosis.[1][4] While powerful, such pan-inhibitors make it challenging to attribute a specific biological outcome to the inhibition of a single HDAC isoform.
Small interfering RNA (siRNA) offers a highly specific method for validating the targets of drugs like this compound. By silencing the expression of individual HDAC genes, researchers can compare the resulting phenotype to that produced by the chemical inhibitor. This comparative analysis helps confirm that the drug's effects are mediated through its intended targets and can reveal the specific roles of different HDAC isoforms in cellular processes.
Comparative Analysis of Cellular Effects
The primary cellular outcomes of this compound treatment are cell cycle arrest and the induction of apoptosis. The following tables summarize the quantitative and qualitative data comparing these effects with those observed following siRNA-mediated knockdown of specific HDACs.
Impact on Cell Cycle Regulation
HDAC inhibitors are well-documented inducers of cell cycle arrest, primarily by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[4][5] Silencing individual HDACs, such as HDAC1 and HDAC2, has been shown to replicate these effects, confirming their role in cell cycle progression.[5][6]
| Parameter | This compound (Pan-HDAC Inhibitor) | HDAC1/HDAC2 siRNA | Mechanism/Key Markers |
| Cell Cycle Phase | G1 and/or G2/M arrest observed in various cell lines.[7] | Induces cell cycle arrest.[6] | Blockade of progression through critical cell cycle checkpoints. |
| p21 Expression | Expression is markedly increased.[4] | siRNA against HDAC1 significantly increases p21 expression.[5] | HDACs normally repress the p21 promoter; inhibition relieves this repression. |
| p27 Expression | Expression is increased. | siRNA against HDAC1 significantly increases p27 expression.[5] | Similar to p21, HDACs are involved in the transcriptional repression of p27. |
| Cyclin D1 Expression | Expression is decreased. | siRNA against HDAC1 significantly decreases Cyclin D1 expression.[5] | Downregulation of a key protein required for G1/S phase transition. |
Induction of Apoptosis
Both pan-HDAC inhibition and specific HDAC knockdown can trigger programmed cell death. This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins within the cell.
| Parameter | This compound (Pan-HDAC Inhibitor) | HDAC2 siRNA | Mechanism/Key Markers |
| Apoptosis Induction | Induces apoptosis in a variety of tumor cells.[4] | Silencing HDAC2 induces extensive apoptosis in hepatocellular carcinoma cells.[6] | Activation of intrinsic and/or extrinsic apoptotic pathways. |
| p53 Acetylation | Increases acetylation of non-histone proteins, including p53. | Knockdown of HDAC2 increases p53 acetylation at key lysine residues (e.g., K382).[6] | Acetylation enhances p53's transcriptional activity, promoting pro-apoptotic gene expression. |
| Pro-Apoptotic Genes | Upregulates pro-apoptotic proteins like Bax.[8] | Leads to downstream activation of apoptotic effectors. | Increased p53 activity can lead to upregulation of Bax. |
| Anti-Apoptotic Genes | Downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8] | Not explicitly detailed, but consistent with apoptosis induction. | Shifting the Bax/Bcl-2 ratio in favor of apoptosis. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular pathways and experimental designs is essential for understanding the cross-validation logic.
Caption: Mechanism of cell cycle arrest by this compound and HDAC siRNA.
Caption: Intrinsic apoptosis pathway activated by HDAC inhibition.
Caption: General experimental workflow for cross-validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are foundational protocols for the key experiments cited in this guide.
siRNA Transfection Protocol
This protocol outlines the transient knockdown of a target HDAC gene in a cultured cell line.
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free growth medium. Allow cells to adhere and reach 30-50% confluency overnight.
-
siRNA Preparation: In one tube, dilute 10-20 nM of the target HDAC siRNA (or a non-targeting negative control siRNA) into serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal time will depend on the stability of the target protein and the specific experimental endpoint.
-
Validation of Knockdown: Harvest a subset of cells to confirm target gene knockdown via qRT-PCR (for mRNA levels) and Western Blot (for protein levels) before proceeding with further functional assays.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in protein levels (e.g., HDACs, p21, acetylated histones).
-
Cell Lysis: After treatment with this compound or siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-HDAC1, anti-p21, anti-acetyl-H3) overnight at 4°C. A loading control antibody (e.g., anti-β-actin, anti-GAPDH) should be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Cell Viability Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with siRNA as described above. Include appropriate controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Conclusion
The cross-validation of this compound's effects with HDAC-specific siRNA provides compelling evidence that its primary mode of action in inducing cell cycle arrest and apoptosis is through the inhibition of class I HDACs. The congruence between the phenotypes induced by the pan-inhibitor and by targeted gene silencing confirms the on-target activity of the drug. Furthermore, this approach allows for the dissection of individual isoform contributions, demonstrating, for example, the critical roles of HDAC1 and HDAC2 in cell cycle control. For drug development, this dual strategy is invaluable for target validation, mechanism-of-action studies, and identifying the most relevant HDAC isoforms for selective inhibitor design.
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of siRNA-Mediated Knockdown of HDAC1 on the Biological Behavior of Esophageal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects in hepatocarcinoma of isoform-selective inhibition of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmolbiol.org [cellmolbiol.org]
Why use Trapoxin B instead of other pan-HDAC inhibitors
In the landscape of epigenetic research and drug development, pan-histone deacetylase (pan-HDAC) inhibitors are powerful tools for modulating gene expression and inducing cellular responses such as cell cycle arrest and apoptosis. While numerous pan-HDAC inhibitors exist, Trapoxin B distinguishes itself through its unique mechanism of action and specific inhibitory profile. This guide provides a comprehensive comparison of this compound with other notable pan-HDAC inhibitors, supported by experimental data, to inform researchers in their selection of the most appropriate inhibitor for their studies.
Unraveling the Mechanism: Irreversible Inhibition
Unlike the majority of pan-HDAC inhibitors, which act as reversible inhibitors, this compound is a cyclic tetrapeptide that functions as an irreversible inhibitor of mammalian histone deacetylases.[1] Its mechanism of action is attributed to the presence of an α,β-epoxyketone moiety, which is believed to form a covalent bond with residues within the active site of the enzyme, leading to its permanent inactivation.[1][2] This contrasts with hydroxamic acid-based inhibitors like Vorinostat (SAHA) and Panobinostat (LBH589), which chelate the zinc ion in the HDAC active site in a reversible manner.[3]
This irreversible binding offers a distinct advantage in research settings where sustained and complete inhibition of HDAC activity is desired to study downstream biological consequences without the complication of inhibitor dissociation.
Comparative Efficacy: A Quantitative Look
The potency and selectivity of an HDAC inhibitor are critical parameters for its application. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Trapoxin A (a close analog of this compound), Vorinostat, and Panobinostat against various HDAC isoforms.
| Inhibitor | Type | HDAC1 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC11 (nM) | Other Isoforms |
| Trapoxin A | Irreversible, Pan-HDAC (Class I preference) | <1 | <1 | >10,000 | 94.4 | Strong inhibition of Class I HDACs[3] |
| Vorinostat (SAHA) | Reversible, Pan-HDAC | - | - | - | - | IC50 ~50-636 nM across various cancer cell lines[4] |
| Panobinostat (LBH589) | Reversible, Pan-HDAC | <13.2 | Mid-nanomolar | <13.2 | <13.2 | Potent against Class I, II, and IV HDACs[5] |
Note: Data for Trapoxin A is presented as a surrogate for this compound due to the limited availability of specific IC50 values for this compound in the public domain. The structural similarities between Trapoxin A and B suggest a comparable inhibitory profile.
The data reveals that Trapoxin A exhibits potent, sub-nanomolar inhibition of Class I HDACs (HDAC1) and Class IIa HDACs (HDAC4), while displaying remarkable selectivity against the Class IIb isoform HDAC6.[3] This selective profile can be advantageous in studies aiming to dissect the specific roles of different HDAC classes. In contrast, Panobinostat demonstrates broad and potent inhibition across multiple HDAC classes, making it a suitable tool for inducing a global hyperacetylation state.[5][6] Vorinostat also acts as a pan-HDAC inhibitor, though with generally higher IC50 values compared to Panobinostat.[4]
Signaling Pathways and Experimental Workflows
The inhibition of HDACs by this compound and other pan-HDAC inhibitors leads to the hyperacetylation of histone and non-histone proteins, culminating in the activation of tumor suppressor genes and the induction of apoptosis.
Caption: General signaling pathway of HDAC inhibition by this compound.
A typical workflow to compare the efficacy of this compound with other pan-HDAC inhibitors would involve treating cancer cell lines with each inhibitor and subsequently assessing cellular outcomes.
Caption: Experimental workflow for comparing HDAC inhibitors.
Experimental Protocols
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a general framework for measuring HDAC activity.
Materials:
-
HDAC substrate (e.g., Fluor de Lys-SIRT1 deacetylase substrate)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC enzyme source (nuclear extract or purified HDACs)
-
This compound and other HDAC inhibitors
-
Developer solution
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 355/460 nm)
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in Assay Buffer.
-
In a 96-well black microplate, add 40 µL of HDAC-containing sample to each well.
-
Add 10 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the HDAC substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 50 µL of Developer solution to each well and incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity at Ex/Em = 355/460 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.
Western Blot for Histone Acetylation
Materials:
-
Cells treated with HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-p21)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the levels of acetylated histones to total histones.
Conclusion: Choosing the Right Tool for the Job
The selection of an appropriate pan-HDAC inhibitor is contingent on the specific research question.
-
For achieving sustained and complete HDAC inhibition to study long-term cellular effects , the irreversible nature of This compound makes it an excellent choice.
-
For studies requiring a broad and potent inhibition of most HDAC isoforms to induce a global hyperacetylation state , Panobinostat is a suitable option due to its low nanomolar potency against classes I, II, and IV HDACs.[5]
-
When a less potent, reversible pan-HDAC inhibitor is sufficient , Vorinostat provides a well-characterized alternative.
The distinct inhibitory profile of this compound, particularly its high potency against Class I HDACs and its relative inactivity against HDAC6, also presents a unique opportunity for dissecting the isoform-specific functions of histone deacetylases in various biological processes. This targeted approach within the pan-HDAC inhibitor class makes this compound a valuable and specific tool for researchers in the field of epigenetics.
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hdac1.com [hdac1.com]
Safety Operating Guide
Proper Disposal Procedures for Trapoxin B: A Guide for Laboratory Professionals
Trapoxin B is a potent, irreversible inhibitor of histone deacetylases (HDACs) and is utilized in various research applications, particularly in cancer studies.[1] Due to its cytotoxic and potentially carcinogenic properties, it is imperative that this compound and all associated waste are handled with extreme caution and disposed of in accordance with stringent safety protocols.[2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and environmental protection.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for correct handling, storage, and emergency response planning.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀N₄O₆ | [3] |
| Molecular Weight | 588.7 g/mol | [3] |
| CAS Number | 133155-90-5 | [4] |
| Hazard Classification | Cytotoxic, potential carcinogen | [2][5] |
Core Principles for this compound Waste Management
The disposal of this compound must adhere to all local, state, and federal regulations governing hazardous and cytotoxic waste.[2] The fundamental principles of this process are:
-
Segregation: Isolate all this compound waste from general, non-hazardous laboratory waste.[6]
-
Containment: Use designated, leak-proof, and clearly labeled containers.[7]
-
Decontamination: Neutralize or remove all traces of this compound from reusable equipment and work surfaces.
-
Professional Disposal: All this compound waste must be ultimately disposed of through a licensed hazardous waste contractor, typically via incineration.[2][8]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard operating procedure for collecting and preparing this compound waste for final disposal.
1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound or its waste, including:
-
A lab coat or disposable gown.
-
Safety goggles or a face shield.
-
Two pairs of nitrile gloves.[5]
-
2. Waste Segregation and Collection
-
Solid Waste:
-
Includes contaminated gloves, gowns, bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound.
-
Place all solid waste into a designated, rigid, puncture-proof container lined with a purple cytotoxic waste bag.[2] The container must be clearly labeled as "Cytotoxic Waste" and "Hazardous Chemical Waste."[6]
-
-
Liquid Waste:
-
Includes unused solutions, cell culture media containing this compound, and solvent rinsates from cleaning contaminated glassware.
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene container).
-
The container must be compatible with the solvents used (e.g., DMSO, ethanol).
-
Keep the container securely capped when not in use.[6]
-
-
Sharps Waste:
3. Labeling and Storage
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" and "Cytotoxic Waste."[2]
-
The name "this compound."
-
The primary hazard(s) (e.g., "Toxic," "Potential Carcinogen").
-
The date when waste was first added to the container.
-
-
Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[8]
4. Final Disposal
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Arrange for the collection and disposal of the waste through your institution's EHS office.
-
The standard final disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste management facility.[2][8]
Experimental Protocol: Decontamination of Lab Equipment
This protocol details the steps for decontaminating non-disposable laboratory equipment (e.g., glassware, magnetic stir bars) that has been in contact with this compound.
Methodology:
-
Initial Rinse: Carefully rinse the contaminated equipment three times with a solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone). Conduct this step inside a certified chemical fume hood.
-
Collect Rinsate: The solvent rinsate is considered hazardous liquid waste. Collect all rinsate in the designated this compound liquid waste container.
-
Soaking: Immerse the triple-rinsed equipment in a 1 M sodium hydroxide (NaOH) solution for at least one hour. This alkaline condition can help hydrolyze and deactivate residual compound. Caution: Handle NaOH with appropriate PPE.
-
Final Wash: After soaking, remove the equipment and wash it thoroughly with laboratory detergent and water.
-
Drying: Allow the equipment to air dry or dry it in an oven as appropriate.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of waste generated from experiments involving this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. This compound | C33H40N4O6 | CID 395803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 133155-90-5 [chemicalbook.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Trapoxin B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Trapoxin B in a laboratory setting. Given the potent biological activity of this compound as a histone deacetylase (HDAC) inhibitor, adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Immediate Safety and Handling Precautions
This compound is a potent, cell-permeable cyclic tetrapeptide that acts as an irreversible inhibitor of Class I histone deacetylases (HDACs).[1][2] Due to its cytotoxic and potentially hazardous nature, strict safety protocols must be followed.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense when handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Minimizes the risk of exposure through absorption. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling the compound. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols of the compound, which can be irritating and harmful. |
| Lab Coat | Disposable, back-closing, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of this compound or when there is a potential for aerosol generation. | Reduces the risk of inhalation exposure. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects from spills and prevents the spread of contamination outside the laboratory. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks at every stage.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage upon arrival.
-
Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
3. Preparation of Solutions:
-
All manipulations involving the solid compound or concentrated stock solutions must be performed in a certified chemical fume hood or a biological safety cabinet.
-
Use a dedicated set of calibrated pipettes and other equipment.
-
Prepare solutions over a disposable, absorbent bench liner to contain any spills.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.[3][4][5]
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, shoe covers, bench liners, and other disposable materials should be placed in a clearly labeled, leak-proof, puncture-resistant container designated for cytotoxic waste.[3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, shatter-resistant container, clearly labeled as "Cytotoxic Waste: this compound." Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.[3]
Decontamination:
-
Work surfaces and equipment should be decontaminated after each use. A recommended procedure involves wiping surfaces with a detergent solution followed by 70% ethanol.
-
All cleaning materials must be disposed of as cytotoxic waste.
Final Disposal:
-
All cytotoxic waste must be disposed of through the institution's hazardous waste management program.[4]
Quantitative Data
| Compound | Target | IC50 / Kd | Reference |
| Trapoxin A | HDAC8 | Kd = 3 ± 1 nM | [6][7] |
| Trapoxin A | HDAC11 | IC50 = 94.4 ± 22.4 nM | [8][9] |
| TD034 (Trapoxin A analog) | HDAC11 | IC50 = 5.1 ± 1.1 nM | [8][9] |
Experimental Protocols
Cell-Based Assay for HDAC Inhibition by this compound
This protocol outlines a general procedure for treating a cancer cell line with this compound to assess its effect on cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The following day, prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound for the specific cell line.
Visualizations
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Signaling pathway of this compound-mediated HDAC inhibition.
References
- 1. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
